SC-41930
Description
Structure
3D Structure
Propriétés
Key on ui mechanism of action |
Biomed 101 binds to the leukotriene B4 receptor. Blocking this receptor it prevents adverse effects from interleukin-2. Recently, BioMedicines scientists have shown in clinical testing in patients with renal cancer that the therapeutic index of interleukin-2 is improved by the co- administration of Biomed 101. These patients are able to better tolerate interleukin-2 and experience fewer serious side effects. |
|---|---|
Numéro CAS |
120072-59-5 |
Formule moléculaire |
C28H36O7 |
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H36O7/c1-5-8-21-23(13-10-19-11-14-25(28(30)31)35-26(19)21)33-16-7-17-34-24-15-12-20(18(3)29)27(32-4)22(24)9-6-2/h10,12-13,15,25H,5-9,11,14,16-17H2,1-4H3,(H,30,31) |
Clé InChI |
ZVVCSBSDFGYRCB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)C)OC)CCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2H-1-Benzopyran-2-carboxylic acid, 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl- 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid SC 41930 SC-41930 |
Origine du produit |
United States |
Foundational & Exploratory
Physicochemical Properties
SC-41930 is the chemical compound 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. It is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, also showing activity as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][2] Its anti-inflammatory properties have been investigated in various preclinical models, suggesting potential therapeutic applications in inflammatory conditions such as colitis, psoriasis, and otitis media.[3][4][5]
| Property | Value |
| Chemical Formula | C31H40O7 |
| Molar Mass | 524.6 g/mol |
| IUPAC Name | 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid |
| Synonyms | This compound |
Pharmacology
This compound exerts its anti-inflammatory effects primarily through the competitive antagonism of the LTB4 receptor, a G protein-coupled receptor (GPCR) highly expressed on the surface of leukocytes.[1] By blocking the binding of LTB4, a potent chemoattractant, this compound inhibits the downstream signaling pathways that lead to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[1] Evidence suggests that this compound may attenuate a G protein-mediated signal transduction pathway.[6]
Furthermore, this compound has been shown to be an antagonist of the 12-HETE receptor, another important mediator of inflammation.[2] This dual antagonism may contribute to its overall anti-inflammatory profile.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | System | Stimulus | IC50 Value | Reference |
| Superoxide (B77818) Generation | Human Neutrophils | f-Met-Leu-Phe | 4 µM | [6] |
| Superoxide Generation | Human Neutrophils | C5a | ~12 µM | [6] |
| LTB4 Production | Human Polymorphonuclear Leukocytes (PMNs) | A23187 | 5.3 µM | [6] |
| LTB4 Production | HL-60 Cells | A23187 | 2.1 µM | [6] |
| Prostaglandin (B15479496) E2 Production | HL-60 Cells | A23187 | 2.9 µM | [6] |
| Human Synovial Phospholipase A2 | - | - | 72 µM | [6] |
| 5-Hydroxy-eicosatetranoic acid (5-HETE) Production | Human PMNs | A23187 | 8.5 µM | [6] |
| Leukotriene A4 Hydrolase | Rat Peritoneal Cells | - | 20 µM | [6] |
Table 2: Receptor Binding and In Vivo Efficacy of this compound
| Parameter | Model System | Value | Reference |
| Ki (12(S)-HETE binding) | Human Epidermal Cell Line (SCL-II) | 480 nM | [2] |
| ED50 (inhibition of 12(R)-HETE-induced neutrophil infiltration) | Cavine Dermis | 13.5 mg/kg (intragastric) | [4] |
Experimental Protocols
Inhibition of Superoxide Generation
Human neutrophils are isolated and stimulated with either f-Met-Leu-Phe or C5a in the presence of varying concentrations of this compound. Superoxide production is measured using a suitable assay, such as the superoxide dismutase-inhibitable reduction of ferricytochrome c. The IC50 value is calculated from the dose-response curve.
Inhibition of LTB4 and Prostaglandin E2 Production
Human polymorphonuclear leukocytes (PMNs) or HL-60 cells are pre-incubated with this compound before being stimulated with the calcium ionophore A23187. The cell supernatants are then collected, and the levels of LTB4 and prostaglandin E2 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Enzyme Inhibition Assays (Phospholipase A2, Leukotriene A4 Hydrolase)
The inhibitory activity of this compound on purified or cell-derived enzymes is assessed using specific enzymatic assays. For phospholipase A2, a common method involves measuring the release of a fluorescently labeled fatty acid from a phospholipid substrate. For leukotriene A4 hydrolase, the conversion of LTA4 to LTB4 is monitored, typically by HPLC or LC-MS/MS.
12(S)-HETE Binding Assay
Membranes from a human epidermal cell line (SCL-II) are incubated with radiolabeled 12(S)-HETE and varying concentrations of this compound. The amount of bound radioligand is measured after separating the bound from the free ligand, and the Ki value is determined using competitive binding analysis.
Inhibition of Neutrophil Infiltration in Vivo
12(R)-HETE is injected intradermally into the skin of guinea pigs to induce neutrophil infiltration. This compound is administered intragastrically prior to the 12(R)-HETE challenge. After a set period, skin biopsies are taken, and the extent of neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), a neutrophil-specific enzyme. The ED50 value is calculated from the dose-response relationship.
Signaling Pathways
This compound's primary mechanism of action is the blockade of LTB4 signaling through its receptor, BLT1. It also interferes with 12-HETE signaling.
Caption: LTB4 Signaling Pathway and Inhibition by this compound.
Caption: 12-HETE Signaling Pathway and Inhibition by this compound.
Synthesis
The synthesis of this compound is a multi-step process. A key intermediate, 7-hydroxy-8-propyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is prepared first. This is then alkylated with 3-(4-acetyl-3-methoxy-2-propylphenoxy)propyl bromide to yield the final product. The detailed synthetic route involves several protection and deprotection steps and utilizes standard organic chemistry reactions.
Caption: General Synthetic Workflow for this compound.
References
- 1. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 4. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-41930: A Technical Guide to a Dual Leukotriene B4 and 12(S)-HETE Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-41930, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3, 4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Emerging research has further characterized this compound as an antagonist of the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor, positioning it as a dual-action anti-inflammatory agent. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid.
Chemical Structure:
Caption: A 2D representation of the chemical structure of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the dual antagonism of two key lipid mediator receptors: the high-affinity leukotriene B4 receptor 1 (BLT1) and the receptor for 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), GPR31.
Leukotriene B4 (LTB4) Receptor Antagonism
Leukotriene B4 is a potent pro-inflammatory chemoattractant that plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. LTB4 binds to the G protein-coupled receptor (GPCR), BLT1, on the surface of these cells, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species. By competitively binding to the BLT1 receptor, this compound blocks the binding of LTB4, thereby inhibiting these downstream inflammatory responses.
Caption: LTB4 Signaling Pathway and Inhibition by this compound.
12(S)-HETE Receptor Antagonism
12(S)-HETE is another lipid mediator derived from arachidonic acid that is implicated in inflammatory skin diseases and other inflammatory conditions. It binds to its own G protein-coupled receptor, GPR31, on epidermal and other cells. This compound has been shown to antagonize the binding of 12(S)-HETE to its receptor, suggesting a broader anti-inflammatory profile than a selective LTB4 antagonist.[1]
Caption: 12(S)-HETE Signaling Pathway and Inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Target | Assay Type | Species | Cell/Tissue Type | Parameter | Value | Reference |
| 12(S)-HETE Receptor | Competitive Binding | Human | Epidermal Cell Line (SCL-II) | Ki | 480 nM | [1] |
| LTB4 Receptor | Competitive Binding | Human | Neutrophils | Ki | Similar to 12-HETE Ki | [1] |
| Synovial Phospholipase A2 | Enzyme Inhibition | Human | Synovial Fluid | IC50 | 72 µM | |
| 5-HETE Production | Inhibition of A23187-stimulated production | Human | Polymorphonuclear Leukocytes (PMN) | IC50 | 8.5 µM | |
| Leukotriene A4 Hydrolase | Enzyme Inhibition | Rat | Peritoneal Leukocytes | IC50 | 20 µM | |
| LTB4 Production | Inhibition of A23187-stimulated production | Human | Polymorphonuclear Leukocytes (PMN) | IC50 | 5.3 µM | |
| Prostaglandin E2 Production | Inhibition of A23187-stimulated production | Human | HL-60 cells | IC50 | 2.9 µM |
Table 2: In Vivo Anti-Inflammatory Activity
| Model | Species | Endpoint | Route of Administration | Parameter | Value | Reference |
| 12(R)-HETE-induced Neutrophil Infiltration | Guinea Pig | Dermal Myeloperoxidase Levels | Intragastric | ED50 | 13.5 mg/kg |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for LTB4 and 12(S)-HETE Receptors
This protocol describes a method to determine the binding affinity of this compound to the LTB4 and 12(S)-HETE receptors using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., human neutrophils for BLT1, SCL-II cells for 12(S)-HETE receptor).
-
Radiolabeled ligand: [³H]LTB4 or [³H]12(S)-HETE.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of a fixed concentration of radiolabeled ligand (typically at or below its Kd).
-
50 µL of varying concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled LTB4 or 12(S)-HETE (for non-specific binding).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Measurement of LTB4 Production in Isolated Neutrophils
This protocol outlines a method to assess the inhibitory effect of this compound on the production of LTB4 by activated human neutrophils.
Materials:
-
Isolated human neutrophils.
-
Calcium ionophore A23187.
-
This compound.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺.
-
LTB4 ELISA kit.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Cell Preparation: Wash the isolated neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
Inhibition with this compound: Pre-incubate the neutrophil suspension with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulation: Add calcium ionophore A23187 to a final concentration of 1-5 µM to stimulate LTB4 production. Incubate for 5-15 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.
-
Quantification: Collect the supernatant and measure the LTB4 concentration using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the LTB4 concentration against the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the roles of LTB4 and 12(S)-HETE in inflammatory processes. Its dual antagonism of both the BLT1 and GPR31 receptors provides a unique pharmacological profile that may offer therapeutic advantages in the treatment of various inflammatory disorders, including skin diseases and colitis. The data and protocols presented in this guide are intended to facilitate further exploration of the therapeutic potential of this compound and related compounds.
References
SC-41930: A Technical Guide on a Multifaceted Leukotriene B4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-41930, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] Leukotriene B4 is a powerful lipid mediator implicated in a variety of inflammatory diseases.[4][5][6] This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.
Introduction to Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is a potent chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the initiation and amplification of inflammatory responses.[7][8][9] It is synthesized from arachidonic acid via the 5-lipoxygenase pathway.[4][7] LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[7][10][11][12][13]
-
BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes.[7][11][12] Activation of BLT1 mediates chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[14][15]
-
BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[10][11][12] Its physiological roles are still being fully elucidated but it is also implicated in inflammatory processes.
The development of LTB4 receptor antagonists represents a promising therapeutic strategy for a range of inflammatory conditions, including psoriasis, colitis, and rheumatoid arthritis.[2][4][5]
This compound: Mechanism of Action and Pharmacological Profile
This compound is a selective and orally active LTB4 receptor antagonist.[2] Its primary mechanism of action is the competitive inhibition of LTB4 binding to its receptors on target cells, thereby blocking downstream signaling cascades that lead to inflammation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Target/Stimulus | Cell Type/System | Parameter | Value | Reference |
| Receptor Binding | [3H]LTB4 | Human Neutrophils | KD | 0.2 µM | [3] |
| Receptor Binding | [3H]fMLP | Human Neutrophils | KD | 2 µM | [3] |
| Receptor Binding | 12(S)-HETE | SCL-II Epidermal Cells | Ki | 480 nM | [16] |
| Chemotaxis Inhibition | LTB4 | Human Neutrophils | pA2 | 6.35 | [3] |
| Superoxide Generation Inhibition | f-Met-Leu-Phe (fMLP) | Human Neutrophils | IC50 | 4 µM | [1] |
| Superoxide Generation Inhibition | C5a | Human Neutrophils | IC50 | ~12 µM | [1] |
| LTB4 Production Inhibition | A23187 | Human Neutrophils | IC50 | 5.3 µM | [1] |
| LTB4 Production Inhibition | A23187 | HL-60 Cells | IC50 | 2.1 µM | [1] |
| Prostaglandin (B15479496) E2 Production Inhibition | A23187 | HL-60 Cells | IC50 | 2.9 µM | [1] |
| 5-HETE Production Inhibition | A23187 | Human Neutrophils | IC50 | 8.5 µM | [1] |
| Leukotriene A4 Hydrolase Inhibition | - | Rat Peritoneal | IC50 | 20 µM | [1] |
| Phospholipase A2 Inhibition | - | Human Synovial | IC50 | 72 µM | [1] |
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |
| 12(R)-HETE-induced Neutrophil Infiltration | Guinea Pig (cavine) | Dermal Myeloperoxidase Levels | Intragastric | 13.5 mg/kg | [17] |
| A23187-stimulated LTB4 Levels | Guinea Pig | Skin LTB4 Levels | Intradermal | 400 µ g/site (inhibition) | [1] |
| Staphylococcus aureus-induced Otitis Media | Guinea Pig | Myeloperoxidase Activity, Histopathology | - | Significantly lower than control | [18] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Receptor Binding Assay ([3H]LTB4)
-
Objective: To determine the binding affinity of this compound to the LTB4 receptor.
-
Cells: Human neutrophils isolated from peripheral blood.
-
Procedure:
-
Neutrophil membranes are prepared by homogenization and centrifugation.
-
Membranes are incubated with a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a large excess of unlabeled LTB4.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The dissociation constant (KD) is calculated by analyzing the competition binding data using non-linear regression.[3]
-
Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.
-
Apparatus: Modified Boyden chamber with a micropore filter.
-
Procedure:
-
The lower compartment of the Boyden chamber is filled with a solution containing LTB4.
-
The upper compartment is filled with a suspension of isolated human neutrophils pre-incubated with varying concentrations of this compound or vehicle.
-
The chamber is incubated to allow neutrophils to migrate through the filter towards the chemoattractant.
-
The filter is then removed, fixed, and stained.
-
The number of migrated cells is quantified by microscopy.
-
The pA2 value is determined from the dose-dependent inhibition of chemotaxis.[3]
-
In Vivo Neutrophil Infiltration Model
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Animal Model: Guinea pig (cavine).
-
Procedure:
-
Animals are administered this compound or vehicle via the desired route (e.g., intragastrically).
-
After a specified time, an inflammatory agent (e.g., 12(R)-HETE) is injected intradermally.
-
After a further incubation period, the animals are euthanized, and the skin at the injection site is excised.
-
The skin tissue is homogenized, and the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is measured as an index of neutrophil infiltration.
-
The ED50 is calculated based on the dose-dependent reduction in MPO activity.[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the LTB4 signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Broader Anti-Inflammatory Profile of this compound
While this compound is primarily characterized as an LTB4 receptor antagonist, studies have revealed a broader spectrum of anti-inflammatory activities. It has been shown to inhibit the production of other inflammatory mediators, including prostaglandin E2 and 5-hydroxyeicosatetraenoic acid (5-HETE), and to inhibit enzymes such as phospholipase A2 and leukotriene A4 hydrolase.[1] Furthermore, this compound may interfere with G protein-mediated signal transduction.[1] This multifaceted profile suggests that its therapeutic effects could be attributed to actions beyond simple LTB4 receptor blockade.
Conclusion and Future Directions
This compound is a well-characterized LTB4 receptor antagonist with demonstrated efficacy in various in vitro and in vivo models of inflammation. Its ability to not only block LTB4 signaling but also inhibit the production of other pro-inflammatory mediators makes it an interesting candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on LTB4-targeted therapies. Future research could focus on elucidating the clinical potential of this compound and similar compounds in human inflammatory diseases, as well as further exploring its secondary pharmacological activities to better understand its complete mechanism of action. The development of second-generation compounds, such as SC-50605, which shows even greater potency, highlights the ongoing potential of this chemical scaffold in the search for novel anti-inflammatory drugs.[2]
References
- 1. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an inhibitor of leukotriene B4-stimulated human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scilit.com [scilit.com]
- 9. The PPARα–leukotriene B4 pathway to inflammation control | Nature [preview-nature.com]
- 10. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-41930: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of SC-41930, a potent and multifaceted inhibitor of key inflammatory pathways. This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has demonstrated significant potential in preclinical models of inflammation. This document summarizes the quantitative data on its inhibitory activities, outlines the experimental methodologies used in its evaluation, and visualizes its mechanism of action through detailed signaling pathway diagrams.
Quantitative Anti-Inflammatory Data
The anti-inflammatory efficacy of this compound has been quantified across a range of cellular and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.
| Target/Process | System | IC50/Ki Value | Reference |
| Leukotriene B4 (LTB4) Production | Human Polymorphonuclear Neutrophils (PMN) | 5.3 µM | [1] |
| LTB4 Production | HL-60 Cells | 2.1 µM | [1] |
| Prostaglandin E2 (PGE2) Production | HL-60 Cells | 2.9 µM | [1] |
| Superoxide Generation (f-Met-Leu-Phe stimulated) | Human PMN | 4 µM | [1] |
| Superoxide Generation (C5a stimulated) | Human PMN | ~12 µM | [1] |
| 5-Hydroxy-eicosatetraenoic acid (5-HETE) Production | Human PMN | 8.5 µM | [1] |
| Human Synovial Phospholipase A2 | In vitro | 72 µM | [1] |
| Rat Peritoneal Leukotriene A4 Hydrolase | In vitro | 20 µM | [1] |
| 12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE) Binding | Human Epidermal Cell Line (SCL-II) | 480 nM (Ki) | [2] |
| In Vivo Effect | Model | ED50 Value | Reference |
| Inhibition of 12(R)-HETE-induced Neutrophil Infiltration | Cavine Dermis (Guinea Pig) | 13.5 mg/kg (intragastric) | [3] |
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily acting as a potent antagonist of leukotriene B4 (LTB4) receptors.[1][4] Additionally, it demonstrates inhibitory activity against the binding of 12-hydroxyeicosatetraenoic acid (12-HETE) to its receptors.[2][3] Beyond receptor antagonism, this compound has been shown to inhibit the production of inflammatory mediators. Evidence suggests that it may attenuate G protein-mediated signal transduction, a key step in the inflammatory cascade following receptor activation.[1] This dual action of blocking inflammatory signals at the receptor level and inhibiting the synthesis of inflammatory mediators contributes to its robust anti-inflammatory profile.
Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by this compound.
References
- 1. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-41930: A Technical Overview of In Vivo Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of SC-41930, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying signaling pathways, offering valuable insights for researchers and professionals in drug development.
Core Mechanism of Action
This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, exerts its primary anti-inflammatory effects by antagonizing the LTB4 receptor.[1] LTB4 is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by attracting and activating leukocytes.[2] By blocking the LTB4 receptor, this compound effectively mitigates the inflammatory cascade.
Furthermore, studies suggest that this compound possesses a multi-faceted mechanism of action that extends beyond LTB4 receptor antagonism. It has been shown to inhibit the binding of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) to epidermal cells, suggesting a potential role as a 12-HETE receptor antagonist.[3] Additionally, this compound has demonstrated the ability to inhibit the production of LTB4 and prostaglandin (B15479496) E2 in certain cell types, indicating a broader impact on the arachidonic acid cascade.[1]
In Vivo Efficacy: Summary of Preclinical Data
The in vivo anti-inflammatory activity of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Guinea Pig Model of Otitis Media
| Treatment Group | Myeloperoxidase Activity | Presence of Middle Ear Fluids | Histopathological Inflammation |
| Control | Significantly higher | Present in majority of animals | Marked inflammation |
| This compound-treated | Significantly lower than control | Absent in 4 out of 6 animals | Decreased inflammation |
Data from a study investigating the effect of this compound in a guinea pig model of otitis media induced by killed Staphylococcus aureus.[2]
Table 2: Efficacy of this compound in a Guinea Pig Model of Dermal Inflammation
| Endpoint | Value |
| ED₅₀ for inhibition of 12(R)-HETE-induced neutrophil infiltration | 13.5 mg/kg (intragastric administration) |
Data from a study assessing the inhibition of neutrophil infiltration in the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid.[4]
Table 3: In Vitro Inhibitory Activity of this compound
| Target/Process | IC₅₀ Value | Cell Type/System |
| f-Met-Leu-Phe stimulated superoxide (B77818) generation | 4 µM | Human Neutrophils (PMN) |
| C5a stimulated superoxide generation | ~12 µM | Human Neutrophils (PMN) |
| A23187-stimulated LTB4 production | 5.3 µM | Human Neutrophils (PMN) |
| LTB4 production | 2.1 µM | HL-60 cells |
| Prostaglandin E2 production | 2.9 µM | HL-60 cells |
| Human synovial phospholipase A2 | 72 µM | In vitro assay |
| A23187-stimulated 5-HETE production | 8.5 µM | Human Neutrophils (PMN) |
| Rat peritoneal leukotriene A4 hydrolase | 20 µM | In vitro assay |
| Target Receptor | Kᵢ Value | Cell Type |
| 12(S)-HETE binding | 480 nM | Human epidermal cell line (SCL-II) |
A compilation of in vitro inhibitory concentrations (IC₅₀) and binding affinity (Kᵢ) from various studies.[1][3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are outlined below. These protocols are based on the information provided in the cited literature.
Guinea Pig Model of Middle Ear Inflammation
-
Animal Model: Hartley guinea pigs.
-
Induction of Otitis Media: The middle ear is inoculated with a suspension of killed Staphylococcus aureus.[2]
-
Treatment: this compound is administered to the treatment group. The route and dosage would be as described in the full study, which was not accessible.
-
Outcome Measures:
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils and is used as a quantitative marker of neutrophil infiltration. Samples of the middle ear mucosa are collected and assayed for MPO activity.[2]
-
Histopathology: Temporal bones are harvested, sectioned, and stained for histological evaluation of the degree of inflammation in the middle ear.[2]
-
Presence of Middle Ear Fluids: The middle ear is visually inspected for the presence or absence of fluid accumulation.[2]
-
Guinea Pig Model of Dermal Inflammation
-
Animal Model: Cavine (guinea pig) dermis model.[4]
-
Induction of Inflammation: 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE] (25 µ g/site ) is injected intradermally to induce neutrophil infiltration.[4]
-
Treatment: this compound is administered intragastrically at varying doses to determine the dose-dependent inhibitory effect.[4]
-
Outcome Measure:
-
Neutrophil Infiltration: Dermal myeloperoxidase (MPO) levels are measured as a quantitative index of neutrophil infiltration into the site of inflammation. The ED₅₀ value is calculated based on the dose-response curve.[4]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflow for evaluating its in vivo efficacy.
References
SC-41930: An In-Depth Technical Guide to its G Protein-Mediated Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-41930, chemically known as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful lipid mediator involved in a variety of inflammatory responses, making its receptors, BLT1 and BLT2, attractive targets for therapeutic intervention in inflammatory diseases.[3][4] this compound has demonstrated significant anti-inflammatory activity in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the G protein-mediated signal transduction of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Evidence suggests that this compound's anti-inflammatory effects are attributable not only to direct antagonism of LTB4 receptors but also to the attenuation of G protein-mediated signal transduction at a post-receptor level.[1]
Quantitative Data Presentation
The inhibitory activities of this compound across various cellular and enzymatic assays are summarized below. These data highlight the compound's potency and multifaceted mechanism of action.
| Target/Process | Stimulus | Cell/System | IC50 (μM) | Reference |
| Superoxide (B77818) Generation | f-Met-Leu-Phe (fMLP) | Human Neutrophils (PMN) | 4 | [1] |
| Superoxide Generation | C5a | Human Neutrophils (PMN) | ~12 | [1] |
| Superoxide Generation | Sodium Fluoride (NaF) | Human Neutrophils (PMN) | Inhibition Observed | [1] |
| LTB4 Production | A23187 | Human Neutrophils (PMN) | 5.3 | [1] |
| LTB4 Production | A23187 | HL-60 Cells | 2.1 | [1] |
| Prostaglandin E2 (PGE2) Production | A23187 | HL-60 Cells | 2.9 | [1] |
| 5-HETE Production | A23187 | Human Neutrophils (PMN) | 8.5 | [1] |
| Human Synovial Phospholipase A2 | - | Enzyme Assay | 72 | [1] |
| Rat Peritoneal Leukotriene A4 Hydrolase | - | Enzyme Assay | 20 | [1] |
| Receptor Binding | Ligand | Cell Line | Ki (nM) | Reference |
| 12(S)-HETE Receptor | 12(S)-HETE | SCL-II Cells | 480 | [5] |
G Protein-Mediated Signaling Pathways
Leukotriene B4 (LTB4) exerts its effects through two G protein-coupled receptors (GPCRs), BLT1 and BLT2.[3][6] Both receptors are known to couple primarily to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2][7] Additionally, there is evidence for BLT receptor coupling to Gq proteins, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling cascades are crucial for downstream cellular responses such as chemotaxis, degranulation, and superoxide production.
This compound, as a BLT receptor antagonist, blocks the initial binding of LTB4. Furthermore, its inhibitory effect on NaF-stimulated superoxide production suggests a direct interference with G protein activation or downstream signaling components.[1]
LTB4 Receptor Signaling via Gαi
Caption: LTB4 receptor signaling pathway via the Gαi subunit.
LTB4 Receptor Signaling via Gαq
Caption: LTB4 receptor signaling pathway via the Gαq subunit.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field and are tailored to the specific assays mentioned in the literature for this compound.
Superoxide Production Assay in Human Neutrophils
This protocol is adapted for measuring superoxide production in response to fMLP or C5a.
a. Isolation of Human Neutrophils (PMNs):
-
Collect whole blood from healthy donors in heparinized tubes.
-
Isolate PMNs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Lyse residual red blood cells with a hypotonic solution.
-
Wash the PMN pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend to a final concentration of 1 x 10^6 cells/mL.
b. Superoxide Measurement (Cytochrome c Reduction Assay):
-
Pre-warm the isolated PMNs to 37°C.
-
In a 96-well plate, add 50 µL of the PMN suspension to each well.
-
Add 50 µL of pre-warmed cytochrome c solution (final concentration ~0.5-1 mg/mL in HBSS).
-
Add various concentrations of this compound (or vehicle control) and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the stimulus (fMLP, final concentration ~1 µM; or C5a, final concentration ~10-100 nM).
-
Immediately measure the change in absorbance at 550 nm over time using a microplate reader.
-
Calculate the rate of superoxide production based on the reduction of cytochrome c (extinction coefficient for reduced cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹).
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
LTB4 and PGE2 Production Assay in HL-60 Cells
This protocol describes the measurement of eicosanoid production in differentiated HL-60 cells.
a. Differentiation of HL-60 Cells:
-
Culture human promyelocytic leukemia HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Induce differentiation into a neutrophil-like phenotype by treating the cells with 1.3% dimethyl sulfoxide (B87167) (DMSO) for 5-7 days.
-
Confirm differentiation by assessing cell morphology and the expression of neutrophil-specific markers (e.g., CD11b).
b. Eicosanoid Production and Measurement:
-
Wash the differentiated HL-60 cells and resuspend them in a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with the calcium ionophore A23187 (final concentration ~1-5 µM) for 15-30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.
-
Collect the supernatant for eicosanoid analysis.
-
Quantify the levels of LTB4 and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Calculate the IC50 values for this compound's inhibition of LTB4 and PGE2 production.
Human Synovial Phospholipase A2 (PLA2) Assay
This protocol outlines a method for measuring the enzymatic activity of human synovial PLA2.
a. Enzyme and Substrate Preparation:
-
Obtain purified human synovial PLA2 or prepare it from synovial fluid.
-
Prepare a substrate solution containing a fluorescently labeled phospholipid (e.g., NBD-PC) or a radiolabeled phospholipid in a suitable assay buffer (e.g., Tris-HCl with CaCl2).
b. Enzyme Activity Assay:
-
In a microplate, add the assay buffer and various concentrations of this compound or vehicle.
-
Add the PLA2 enzyme to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the phospholipid substrate.
-
Monitor the increase in fluorescence (for fluorescent substrates) or the release of radiolabeled fatty acid (for radiolabeled substrates) over time.
-
Determine the initial reaction velocity for each concentration of this compound.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log concentration of the compound.
Leukotriene A4 (LTA4) Hydrolase Assay
This protocol describes a method to assess the activity of LTA4 hydrolase.
a. Enzyme and Substrate Preparation:
-
Obtain purified rat peritoneal LTA4 hydrolase.
-
LTA4 is unstable and must be generated fresh immediately before use from its methyl ester.
b. Enzyme Activity Assay:
-
In a suitable reaction buffer, add the LTA4 hydrolase enzyme.
-
Add various concentrations of this compound or vehicle and pre-incubate.
-
Initiate the reaction by adding the freshly prepared LTA4 substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding a solvent to extract the products).
-
Quantify the amount of LTB4 produced using High-Performance Liquid Chromatography (HPLC) or an LTB4 ELISA kit.
-
Determine the IC50 value for this compound by analyzing the inhibition of LTB4 formation at different compound concentrations.
Conclusion
This compound is a well-characterized LTB4 receptor antagonist with a complex mechanism of action that extends beyond simple receptor blockade. The quantitative data demonstrate its potent inhibitory effects on key inflammatory processes, including superoxide generation and the production of pro-inflammatory eicosanoids. The signaling diagrams illustrate the G protein-coupled pathways through which LTB4 receptors mediate their effects and where this compound exerts its antagonistic action. The detailed experimental protocols provided herein offer a practical guide for researchers wishing to further investigate the properties of this compound or similar compounds targeting G protein-mediated inflammatory signaling. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the fields of inflammation research and drug development.
References
- 1. Leukotriene BLT2 receptor monomers activate the G(i2) GTP-binding protein more efficiently than dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signalling through the leukotriene B4 receptor involves both alphai and alpha16, but not alphaq or alpha11 G-protein subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
SC-41930: A Preclinical Technical Overview for Colitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, investigated for its anti-inflammatory properties in the context of colitis.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative efficacy data from animal models of colitis, and detailed experimental protocols relevant to its study. While early research in the late 1980s and early 1990s showed promise, it is important to note that this compound was reported to be in clinical trials for ulcerative colitis in 1994, but no subsequent clinical data has been published, suggesting its clinical development was likely discontinued.[3] This document serves as a technical summary of the foundational preclinical research for historical and scientific reference.
Core Mechanism of Action
This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, exerts its primary anti-inflammatory effect by blocking the action of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2] LTB4 is known to be elevated in the colonic tissue of patients with inflammatory bowel disease (IBD) and plays a crucial role in the recruitment and activation of neutrophils, key immune cells involved in the inflammatory cascade of colitis.[2]
Beyond its primary role as an LTB4 receptor antagonist, this compound has been shown to have multiple other actions that may contribute to its anti-inflammatory profile. These include the inhibition of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells and the inhibition of superoxide (B77818) generation by human neutrophils.[4][5] At higher concentrations, it has also been observed to inhibit LTB4 production itself.[5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound in models of colitis and related in vitro assays.
Table 1: In Vivo Efficacy of this compound in Colitis Models
| Animal Model | Induction Method | Treatment Regimen | Key Findings | Reference |
| Cotton-Top Tamarin | Spontaneous Chronic Colitis | 10 mg/kg, oral gavage, twice daily for 8 weeks | Histological improvement in 5 of 7 animals (reduced polymorphonuclear cells). No significant change in stool consistency or body weight. | [1] |
| Guinea Pig | Acetic Acid-Induced Colitis | Oral administration 30 min before and after acetic acid | Significantly less inflammation based on myeloperoxidase activity and histology. Oral ED50 of 20 mg/kg. | [2] |
| Guinea Pig | 12(R)-HETE-Induced Dermal Neutrophil Infiltration | Intragastric administration | Inhibited neutrophil infiltration with an ED50 of 13.5 mg/kg. | [6] |
Table 2: In Vitro Activity of this compound
| Assay | System | IC50 / Ki | Reference |
| LTB4 Receptor Binding | Human Neutrophils | - | [1] |
| 12(S)-HETE Binding | Human Epidermal Cell Line (SCL-II) | Ki of 480 nM | [4] |
| f-Met-Leu-Phe Stimulated Superoxide Generation | Human Neutrophils | 4 µM | [5] |
| C5a Stimulated Superoxide Generation | Human Neutrophils | ~12 µM | [5] |
| A23187-Stimulated LTB4 Production | Human Neutrophils | 5.3 µM | [5] |
| A23187-Stimulated LTB4 Production | HL-60 Cells | 2.1 µM | [5] |
| A23187-Stimulated Prostaglandin E2 Production | HL-60 Cells | 2.9 µM | [5] |
| Human Synovial Phospholipase A2 | - | 72 µM | [5] |
| A23187-Stimulated 5-HETE Production | Human Neutrophils | 8.5 µM | [5] |
| Rat Peritoneal Leukotriene A4 Hydrolase | - | 20 µM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in colitis research, based on established models.
Acetic Acid-Induced Colitis in Guinea Pigs
This model was utilized in the early evaluation of this compound.[2]
-
Animal Model: Male Hartley guinea pigs.
-
Induction of Colitis:
-
Animals are lightly anesthetized.
-
A flexible tube is inserted intrarectally to a depth of 4 cm.
-
3% acetic acid in saline is administered.
-
-
Drug Administration:
-
This compound is administered orally (e.g., by gavage) at desired doses (e.g., a range to determine ED50).
-
Administration occurs at specific time points relative to colitis induction, such as 30 minutes before and 30 minutes after the acetic acid challenge.[2]
-
-
Assessment of Colitis:
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils and serves as a marker of neutrophil infiltration.
-
Colon tissue is harvested at a defined time point post-induction.
-
The tissue is homogenized in a suitable buffer.
-
MPO activity is measured spectrophotometrically.
-
-
Histological Evaluation:
-
Colonic tissue sections are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A pathologist, blinded to the treatment groups, scores the sections for inflammatory cell infiltration, edema, ulceration, and necrosis.
-
-
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
A widely used and reproducible model for inducing colitis that shares features with human ulcerative colitis.
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction of Colitis:
-
DSS (molecular weight 36,000-50,000) is dissolved in the drinking water at a concentration of 2-5%.
-
Mice are allowed to drink the DSS solution ad libitum for a period of 5-7 days for an acute model.
-
For a chronic model, cycles of DSS administration followed by regular drinking water can be employed.
-
-
Drug Administration:
-
This compound would be administered daily, typically by oral gavage, starting from the first day of DSS administration and continuing throughout the study period.
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool is recorded daily.
-
Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured from the cecum to the anus. A shorter colon length is indicative of more severe inflammation.
-
Histological Scoring: Colonic tissue is processed for H&E staining and scored for the severity of inflammation, crypt damage, and epithelial ulceration.
-
Signaling Pathways and Experimental Workflows
Leukotriene B4 (LTB4) Signaling Pathway in Colitis
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway - PMC [pmc.ncbi.nlm.nih.gov]
SC-41930 in Psoriasis Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells, particularly neutrophils, into the epidermis and dermis. The inflammatory process is mediated by a complex network of signaling molecules, including eicosanoids like leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE). These lipid mediators are potent chemoattractants for neutrophils, playing a crucial role in the initiation and maintenance of psoriatic lesions. This technical guide provides an in-depth overview of SC-41930, a novel compound investigated for its therapeutic potential in psoriasis models. This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]- 3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has demonstrated significant anti-inflammatory properties by targeting key pathways in psoriatic inflammation.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action primarily centered on the antagonism of key pro-inflammatory lipid mediator receptors. Its principal activity is as a potent and selective leukotriene B4 (LTB4) receptor antagonist.[1][2][3] LTB4 is a powerful neutrophil chemoattractant and activator, and its elevated levels in psoriatic plaques are a key driver of the inflammatory infiltrate.
Furthermore, and of significant relevance to psoriasis, this compound also functions as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][4] Specifically, it has been shown to inhibit the binding of 12(S)-HETE to human epidermal cells.[1] The 12(R)-HETE isomer is found in substantially greater quantities than LTB4 in psoriatic scales and is considered a primary mediator of the neutrophil infiltration characteristic of the disease.[4] The dual antagonism of both LTB4 and 12-HETE receptors positions this compound as a targeted inhibitor of neutrophil recruitment to the skin.
Beyond receptor antagonism, this compound has been shown to inhibit several enzymes involved in the production of inflammatory mediators. These activities include the inhibition of human synovial phospholipase A2, A23187-stimulated 5-HETE production in human neutrophils, and rat peritoneal leukotriene A4 hydrolase.[2] This suggests that this compound not only blocks the action of inflammatory signals but may also reduce their synthesis, contributing to its overall anti-inflammatory effect. The compound has also been observed to inhibit f-Met-Leu-Phe (fMLP) and C5a stimulated superoxide (B77818) generation in human neutrophils, potentially by attenuating a G protein-mediated signal transduction pathway.[2]
A second-generation, more potent analog, SC-50605, was developed and showed promise in preclinical models of inflammation, with its (+)-isomer (SC-52798) being evaluated as a potential clinical candidate for psoriasis.[5]
Signaling Pathway
The primary signaling pathway targeted by this compound is the G protein-coupled receptor (GPCR) signaling initiated by LTB4 and 12-HETE. By competitively binding to the LTB4 receptor (BLT1/BLT2) and the putative 12-HETE receptor on neutrophils and epidermal cells, this compound prevents the downstream signaling cascade that leads to chemotaxis, degranulation, and superoxide production.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Psoriasis Model
| Model System | Species | Induction Agent | Administration Route | Endpoint | Efficacy (ED₅₀) | Reference |
| Dermal Inflammation | Guinea Pig (cavine dermis) | 12(R)-HETE (25 µ g/site ) | Intragastric | Inhibition of Neutrophil Infiltration (Myeloperoxidase levels) | 13.5 mg/kg | [4] |
Table 2: In Vitro Activity of this compound
| Assay | Cell/Enzyme Source | Substrate/Stimulant | Endpoint | Potency (IC₅₀ / Kᵢ / pA₂) | Reference |
| Receptor Binding | Human Epidermal Cell Line (SCL-II) | ¹²(S)-HETE | Inhibition of ligand binding | Kᵢ = 480 nM | [1] |
| Receptor Binding | Human Neutrophils | [³H]LTB4 | Inhibition of ligand binding | K_D_ = 0.2 µM | [3] |
| Receptor Binding | Human Neutrophils | [³H]fMLP | Inhibition of ligand binding | K_D_ = 2 µM | [3] |
| Chemotaxis | Human Neutrophils | LTB4 | Competitive inhibition | pA₂ = 6.35 | [3] |
| Superoxide Generation | Human Neutrophils | f-Met-Leu-Phe (fMLP) | Inhibition of superoxide production | IC₅₀ = 4 µM | [2] |
| Superoxide Generation | Human Neutrophils | C5a | Inhibition of superoxide production | IC₅₀ ≈ 12 µM | [2] |
| LTB4 Production | Human Neutrophils | A23187 | Inhibition of LTB4 synthesis | IC₅₀ = 5.3 µM | [2] |
| 5-HETE Production | Human Neutrophils | A23187 | Inhibition of 5-HETE synthesis | IC₅₀ = 8.5 µM | [2] |
| LTB4 Production | HL-60 Cells | A23187 | Inhibition of LTB4 synthesis | IC₅₀ = 2.1 µM | [2] |
| PGE₂ Production | HL-60 Cells | A23187 | Inhibition of PGE₂ synthesis | IC₅₀ = 2.9 µM | [2] |
| Enzyme Inhibition | Human Synovial Phospholipase A₂ | - | Inhibition of enzyme activity | IC₅₀ = 72 µM | [2] |
| Enzyme Inhibition | Rat Peritoneal Leukotriene A₄ Hydrolase | - | Inhibition of enzyme activity | IC₅₀ = 20 µM | [2] |
Experimental Protocols
Detailed experimental protocols from the original publications are not fully available. The following are summaries of the methodologies based on the published abstracts.
12(R)-HETE-Induced Neutrophil Infiltration in Cavine Dermis
-
Objective: To evaluate the in vivo efficacy of this compound in a model of psoriasis-like inflammation.
-
Animal Model: Male guinea pigs (cavine).
-
Inflammation Induction: 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], synthesized in optically pure form, was injected intradermally at a dose of 25 micrograms per site.
-
Drug Administration: this compound was administered intragastrically at varying doses to determine the dose-response relationship.
-
Endpoint Measurement: Neutrophil infiltration into the dermis was quantified by measuring the levels of myeloperoxidase (MPO), a marker enzyme for neutrophils, in the dermal tissue.
-
Data Analysis: The dose of this compound that produced 50% inhibition of the 12(R)-HETE-induced increase in dermal MPO levels was calculated as the ED₅₀.
In Vitro Receptor Binding Assay (12(S)-HETE)
-
Objective: To determine the affinity of this compound for the 12(S)-HETE receptor on epidermal cells.
-
Cell Line: Human epidermal cell line, SCL-II.
-
Ligand: Radiolabeled 12(S)-HETE.
-
Methodology: Competitive binding assay where SCL-II cells were incubated with a fixed concentration of radiolabeled 12(S)-HETE in the presence of increasing concentrations of this compound.
-
Endpoint Measurement: The amount of radiolabeled ligand bound to the cells was measured.
-
Data Analysis: The inhibition constant (Kᵢ) was calculated from the concentration of this compound that inhibited 50% of the specific binding of the radiolabeled ligand.
Human Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of this compound to inhibit neutrophil migration in response to chemoattractants.
-
Cell Source: Isolated human neutrophils.
-
Apparatus: Modified Boyden chamber.
-
Chemoattractants: Leukotriene B4 (LTB4), N-formyl-methionyl-leucyl-phenylalanine (fMLP), C5a, 20-OH LTB4, or 12(R)-HETE were placed in the lower chamber.
-
Methodology: Neutrophils were placed in the upper chamber, separated from the chemoattractant by a filter. The effect of various concentrations of this compound, added to the neutrophils, on their migration towards the chemoattractant was measured.
-
Endpoint Measurement: The number of neutrophils that migrated through the filter was quantified.
-
Data Analysis: For competitive antagonism, a Schild plot was used to determine the pA₂ value. For non-competitive inhibition, IC₅₀ values were calculated.
Conclusion
This compound is a potent dual antagonist of LTB4 and 12-HETE receptors with additional inhibitory effects on the synthesis of pro-inflammatory mediators. The preclinical data, though primarily from an earlier period of drug discovery, strongly support its potential as a therapeutic agent for psoriasis by targeting the significant neutrophil infiltration that characterizes the disease. The in vivo efficacy in a relevant animal model of dermal inflammation, coupled with its in vitro activities on human neutrophils and epidermal cells, underscores the promise of this mechanism of action. While the clinical development of this compound itself appears to have not progressed, the compound and its more potent successors, like SC-50605, represent a valuable case study in the targeted development of anti-inflammatory drugs for psoriasis. Further investigation into LTB4 and 12-HETE receptor antagonism remains a viable and compelling strategy for the treatment of psoriasis and other neutrophil-mediated inflammatory diseases.
References
- 1. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an inhibitor of leukotriene B4-stimulated human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-generation leukotriene B4 receptor antagonists related to this compound: heterocyclic replacement of the methyl ketone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
full chemical name of SC-41930
An In-depth Technical Guide to SC-41930: A Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the full chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid , is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3][4][5][6] As a key mediator in inflammatory processes, LTB4 and its receptor represent a significant target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.
Introduction
Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a crucial role in the pathogenesis of numerous inflammatory conditions. It exerts its effects through binding to specific G protein-coupled receptors, primarily the high-affinity LTB4 receptor 1 (BLT1). This compound has been developed as a competitive antagonist for this receptor, thereby inhibiting the downstream signaling cascades that lead to inflammation. This document serves as a detailed resource for researchers investigating the therapeutic potential and mechanisms of LTB4 receptor antagonists.
Physicochemical Properties
| Property | Value |
| Full Chemical Name | 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid |
| Synonyms | CGS 24115 |
| CAS Number | 120072-59-5 |
| Molecular Formula | C28H36O7 |
| Mechanism of Action | Leukotriene B4 (LTB4) receptor antagonist |
Mechanism of Action
This compound functions as a competitive antagonist at the LTB4 receptor. By binding to the receptor, it prevents the endogenous ligand LTB4 from initiating downstream signaling pathways. This blockade attenuates G protein-mediated signal transduction, which subsequently inhibits cellular responses such as chemotaxis, superoxide (B77818) generation, and the production of other inflammatory mediators.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Quantitative Data
The inhibitory activities of this compound have been quantified in various in vitro assays.
| Assay | Cell Type/Enzyme | Stimulant | IC50 / Ki Value | Reference |
| Superoxide Generation | Human Neutrophils (PMN) | f-Met-Leu-Phe | 4 µM | [1] |
| Human Neutrophils (PMN) | C5a | ~12 µM | [1] | |
| LTB4 Production | Human Neutrophils (PMN) | A23187 | 5.3 µM | [1] |
| HL-60 Cells | - | 2.1 µM | [1] | |
| Prostaglandin E2 Production | HL-60 Cells | - | 2.9 µM | [1] |
| Phospholipase A2 Inhibition | Human Synovial Phospholipase A2 | - | 72 µM | [1] |
| 5-HETE Production | Human Neutrophils (PMN) | A23187 | 8.5 µM | [1] |
| Leukotriene A4 Hydrolase Inhibition | Rat Peritoneal Leukotriene A4 Hydrolase | - | 20 µM | [1] |
| 12(S)-HETE Binding | Human Epidermal Cell Line (SCL-II) | - | Ki = 480 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
LTB4 Receptor Binding Assay
This protocol is adapted from studies on LTB4 receptor antagonists.
Objective: To determine the binding affinity of this compound to the LTB4 receptor.
Materials:
-
Human neutrophil (PMN) membranes
-
[3H]-LTB4 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microtiter plate, add PMN membranes, [3H]-LTB4 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the Ki value for this compound.
Neutrophil Chemotaxis Assay
This protocol is a standard method to assess the effect of compounds on neutrophil migration.
Objective: To evaluate the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
-
Chemoattractant (LTB4)
-
This compound
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate human neutrophils from fresh whole blood.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle.
-
Place LTB4 in the lower wells of the chemotaxis chamber.
-
Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by the microporous membrane.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Calculate the percentage inhibition of chemotaxis by this compound compared to the vehicle control.
Superoxide Generation Assay
This assay measures the production of superoxide radicals by activated neutrophils.
Objective: To determine the effect of this compound on superoxide production by neutrophils.
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., f-Met-Leu-Phe or C5a)
-
This compound
-
Cytochrome c or other suitable detection reagent (e.g., luminol (B1675438) for chemiluminescence)
-
Assay buffer (e.g., HBSS)
-
Spectrophotometer or luminometer
Procedure:
-
Isolate human neutrophils.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle.
-
Add cytochrome c to the cell suspension.
-
Add the stimulant to activate the neutrophils.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Measure the change in absorbance of cytochrome c at 550 nm, which is proportional to the amount of superoxide produced. Alternatively, measure chemiluminescence if using luminol.
-
Calculate the inhibition of superoxide production by this compound.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the role of the LTB4 receptor in inflammatory and immunological processes. Its well-characterized inhibitory profile and mechanism of action make it a suitable candidate for preclinical studies in various inflammatory disease models. The data and protocols presented in this guide are intended to facilitate further research and development in this area.
References
- 1. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development and application of a membrane receptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of leukotriene-B4 receptor antagonist, this compound, on acetic acid-induced colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SC-41930: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] Identified chemically as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, this compound has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[2][3] this compound exerts its effects primarily by inhibiting the binding of LTB4 to its receptors, thereby modulating downstream inflammatory signaling pathways.[2][4] It has also been shown to have post-receptor inhibitory effects on the production of inflammatory mediators.[2] This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound based on publicly available data.
Table 1: In Vitro Inhibitory Activities of this compound
| Assay | Cell/Enzyme System | Stimulant | IC50 Value | Reference |
| Superoxide Generation | Human Polymorphonuclear Neutrophils (PMN) | f-Met-Leu-Phe | 4 µM | [2] |
| Superoxide Generation | Human Polymorphonuclear Neutrophils (PMN) | C5a | ~12 µM | [2] |
| LTB4 Production | Human Polymorphonuclear Neutrophils (PMN) | A23187 | 5.3 µM | [2] |
| LTB4 Production | HL-60 cells | A23187 | 2.1 µM | [2] |
| Prostaglandin E2 Production | HL-60 cells | A23187 | 2.9 µM | [2] |
| 5-HETE Production | Human Polymorphonuclear Neutrophils (PMN) | A23187 | 8.5 µM | [2] |
| Phospholipase A2 Activity | Human synovial phospholipase A2 | - | 72 µM | [2] |
| Leukotriene A4 Hydrolase Activity | Rat peritoneal leukotriene A4 hydrolase | - | 20 µM | [2] |
| 12(S)-HETE Binding | SCL-II epidermal cells | - | Ki: 480 nM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Route of Administration | ED50 Value | Reference |
| Cavine Dermis | Inhibition of 12(R)-HETE-induced neutrophil infiltration | Intragastric | 13.5 mg/kg | [3] |
Signaling Pathway
The primary mechanism of action of this compound is the antagonism of the LTB4 receptor, a G-protein coupled receptor (GPCR). The binding of LTB4 to its receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.
Caption: LTB4 signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following are representative protocols for in vitro and in vivo assays to characterize the activity of this compound.
In Vitro Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis using a Boyden chamber assay.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Human Polymorphonuclear Neutrophils (PMNs)
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ficoll-Paque for PMN isolation
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
PMN Isolation: Isolate PMNs from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified PMNs in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Assay Setup:
-
Add LTB4 (chemoattractant) at a predetermined optimal concentration (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
In the upper wells, add the PMN suspension.
-
For the treatment groups, pre-incubate the PMNs with various concentrations of this compound for 15-30 minutes at 37°C before adding them to the upper wells. Include a vehicle control (DMSO) and a negative control (no LTB4).
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Fix the filter in methanol (B129727) and stain with a suitable stain (e.g., Diff-Quik).
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each condition.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
In Vivo Model of Dermal Inflammation
This protocol outlines a method to evaluate the anti-inflammatory efficacy of this compound in a model of 12(R)-HETE-induced neutrophil infiltration in the skin of guinea pigs.
Materials:
-
This compound
-
12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE)
-
Male Hartley guinea pigs (300-350 g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Saline
-
Myeloperoxidase (MPO) assay kit
-
Tissue homogenizer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days before the experiment.
-
Compound Administration:
-
Administer this compound or vehicle orally (intragastrically) to the guinea pigs at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
The compound is typically administered 1 hour before the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Anesthetize the animals.
-
Inject 12(R)-HETE (e.g., 25 µg in saline) intradermally into a shaved area of the back.
-
Inject saline into a separate site as a negative control.
-
-
Tissue Collection:
-
After a predetermined time (e.g., 4-6 hours), euthanize the animals.
-
Excise the injection sites using a dermal punch (e.g., 6 mm).
-
-
MPO Assay:
-
Homogenize the skin biopsies in a suitable buffer.
-
Measure the MPO activity in the tissue homogenates using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils, and its activity is a quantitative measure of neutrophil infiltration.
-
-
Data Analysis:
-
Compare the MPO activity in the this compound-treated groups to the vehicle-treated group.
-
Calculate the percentage inhibition of neutrophil infiltration for each dose.
-
Determine the ED50 value by plotting the percentage inhibition against the log dose of this compound.
-
Caption: Workflow for the in vivo dermal inflammation model.
Disclaimer
This document is intended for research purposes only. The protocols provided are examples and may require optimization for specific experimental conditions. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-41930 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SC-41930 is a potent and selective leukotriene B4 (LTB4) receptor antagonist with demonstrated anti-inflammatory properties in various preclinical models. It functions by blocking the action of LTB4, a key mediator in inflammatory responses, and has also been shown to inhibit the production of other pro-inflammatory molecules such as superoxide (B77818) and prostaglandin (B15479496) E2.[1] Furthermore, this compound exhibits antagonist effects at the 12-hydroxyeicosatetraenoic acid (12-HETE) receptor, suggesting its potential therapeutic utility in inflammatory conditions characterized by elevated levels of both LTB4 and 12-HETE, such as psoriasis.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to support further research and development.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Type/System | IC50 / Ki | Reference |
| f-Met-Leu-Phe stimulated superoxide generation | Human Neutrophils | 4 µM (IC50) | [1] |
| C5a stimulated superoxide generation | Human Neutrophils | ~12 µM (IC50) | [1] |
| A23187-stimulated LTB4 production | Human Neutrophils | 5.3 µM (IC50) | [1] |
| LTB4 production | HL-60 cells | 2.1 µM (IC50) | [1] |
| Prostaglandin E2 production | HL-60 cells | 2.9 µM (IC50) | [1] |
| Human synovial phospholipase A2 | Enzyme Assay | 72 µM (IC50) | [1] |
| A23187-stimulated 5-HETE production | Human Neutrophils | 8.5 µM (IC50) | [1] |
| Rat peritoneal leukotriene A4 hydrolase | Enzyme Assay | 20 µM (IC50) | [1] |
| 12(S)-HETE binding | Human Epidermal Cell Line (SCL-II) | 480 nM (Ki) | [2] |
Table 2: In Vivo Activity of this compound and a Comparator LTB4 Antagonist
| Compound | Animal Model | Administration Route | Endpoint | Effective Dose (ED50) | Reference |
| This compound | Guinea Pig (12(R)-HETE-induced neutrophil infiltration) | Intragastric | Inhibition of neutrophil infiltration | 13.5 mg/kg | |
| This compound | Guinea Pig (A23187-stimulated LTB4 increase) | Intradermal | Inhibition of LTB4 levels | 400 µ g/site | [1] |
| BIIL 284 (Comparator) | Guinea Pig (LTB4-induced transdermal chemotaxis) | Oral (p.o.) | Inhibition of chemotaxis | 0.03 mg/kg | [4] |
| BIIL 284 (Comparator) | Mouse (LTB4-induced ear inflammation) | Oral (p.o.) | Reduction of inflammation | 0.008 mg/kg | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the antagonism of the leukotriene B4 receptor (BLTR). LTB4, a potent lipid chemoattractant, binds to BLTR on the surface of immune cells like neutrophils, leading to a G protein-mediated signaling cascade. This results in cellular activation, chemotaxis, and the production of inflammatory mediators. This compound blocks this interaction, thereby attenuating the inflammatory response. Additionally, it has been shown to inhibit enzymes involved in the eicosanoid pathway, further reducing the production of pro-inflammatory molecules.
Caption: Mechanism of action of this compound as an LTB4 receptor antagonist.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral (Intragastric) Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in small animals.
Materials:
-
This compound powder
-
Vehicle (select one):
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Corn oil
-
Polyethylene glycol 400 (PEG400)
-
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and cylinders
-
Stir plate and stir bar
Procedure:
-
Vehicle Preparation:
-
If using methylcellulose or CMC, slowly add the powder to sterile water while stirring vigorously to avoid clumping. Stir until a clear, homogenous solution is formed.
-
-
Calculation of this compound amount:
-
Determine the desired final concentration (e.g., in mg/mL) based on the target dose (e.g., 13.5 mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for a rat).
-
Amount (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
-
Formulation (Suspension Method):
-
Weigh the required amount of this compound powder.
-
If creating a suspension, place the powder in a mortar.
-
Add a small amount of the chosen vehicle (e.g., 0.5% methylcellulose) to the powder and triturate with the pestle to form a smooth paste. This step is critical to ensure proper wetting of the compound.
-
Gradually add the remaining vehicle in small portions while continuously triturating or stirring to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask or cylinder and adjust to the final volume with the vehicle.
-
Stir the final suspension continuously with a stir bar before and during administration to maintain homogeneity.
-
-
Formulation (Solution Method):
-
If this compound is found to be soluble in a vehicle like PEG400, weigh the compound and place it in a suitable container.
-
Add the vehicle and stir or sonicate until the compound is completely dissolved.
-
-
Storage:
-
Store the formulation as recommended based on the stability of this compound, typically at 2-8°C for short-term storage. Protect from light if the compound is light-sensitive. Always re-homogenize before use.
-
Protocol 2: In Vivo Anti-Inflammatory Efficacy Study - Oral Administration
Objective: To evaluate the efficacy of orally administered this compound in a rodent model of inflammation. This workflow is based on the study that determined an ED50 of 13.5 mg/kg.
Materials:
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Inflammatory agent (e.g., 12(R)-HETE, Carrageenan)
-
Animal model (e.g., Guinea Pigs, Rats, or Mice)
-
Oral gavage needles
-
Syringes
-
Anesthesia (if required for inflammatory agent administration)
-
Tools for sample collection and analysis (e.g., biopsy punches, myeloperoxidase (MPO) assay kits)
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Dosing:
-
Administer the this compound formulation or vehicle via oral gavage at the predetermined volume.
-
The timing of administration should be based on the expected pharmacokinetics of the compound (e.g., 1-2 hours before inducing inflammation).
-
-
Induction of Inflammation:
-
At the appropriate time post-dosing, induce inflammation according to the chosen model. For example, inject the inflammatory agent into the paw, ear, or skin.
-
-
Observation and Sample Collection:
-
Monitor the animals for signs of inflammation at specified time points (e.g., measure paw volume, ear thickness).
-
At the end of the experiment, euthanize the animals and collect the inflamed tissue.
-
-
Analysis:
-
Process the tissue to quantify markers of inflammation. A common method is to measure myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.
-
-
Data Interpretation:
-
Compare the inflammatory markers in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
-
Calculate the ED50 value, which is the dose that produces 50% of the maximal inhibitory effect.
-
References
- 1. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-41930 Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of SC-41930 on mast cell degranulation. The primary method described is the β-hexosaminidase release assay, a common and reliable method for quantifying mast cell activation.
Introduction
Mast cell degranulation is a critical process in allergic and inflammatory responses, characterized by the release of pre-formed mediators such as histamine, proteases (e.g., tryptase), and β-hexosaminidase from intracellular granules.[1][2] this compound is a leukotriene B4 (LTB4) receptor antagonist with demonstrated anti-inflammatory properties.[3][4][5] It has been shown to inhibit LTB4 and prostaglandin (B15479496) E2 production, as well as superoxide (B77818) generation in neutrophils.[3] Given that LTB4 can contribute to mast cell activation, this compound is a compound of interest for its potential to inhibit mast cell degranulation. These notes provide a detailed protocol to test this hypothesis.
Principle of the Assay
The β-hexosaminidase assay is a colorimetric or fluorometric method used to quantify mast cell degranulation.[2][6] This enzyme is stored in mast cell granules and is released into the extracellular environment upon cell activation.[2] The amount of β-hexosaminidase released into the supernatant is directly proportional to the extent of degranulation. The enzymatic activity is measured by the cleavage of a substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), which releases a chromophore or fluorophore that can be quantified.[7][8]
Experimental Protocol: β-Hexosaminidase Degranulation Assay
This protocol is designed for a 96-well plate format, suitable for screening and dose-response studies of this compound.
1. Materials and Reagents
-
Cells: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell line. Primary human or mouse mast cells can also be used.[9]
-
Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Anti-DNP IgE: Monoclonal anti-dinitrophenyl antibody produced in mouse.
-
DNP-HSA: Dinitrophenyl-conjugated human serum albumin.
-
This compound: To be dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Tyrode's Buffer: (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4).
-
Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate (B86180) buffer (pH 4.5).
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.5).
-
Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Cell Culture and Sensitization
-
Culture RBL-2H3 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Add anti-DNP IgE to each well at a final concentration of 0.5 µg/mL.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence and sensitization.
3. Degranulation Assay
-
The following day, gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.
-
Prepare serial dilutions of this compound in Tyrode's Buffer. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the following controls in triplicate:
-
Spontaneous Release (Blank): Add 50 µL of Tyrode's Buffer.
-
Maximum Release (Total Lysate): Add 50 µL of Lysis Buffer (0.5% Triton X-100).
-
Stimulated Control (Positive Control): Add 50 µL of Tyrode's Buffer.
-
-
To induce degranulation, add 50 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except the Spontaneous Release and Maximum Release wells.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This plate will be used to measure β-hexosaminidase release.
-
To the remaining cells in the original plate (for the Maximum Release wells), add 50 µL of Tyrode's Buffer. Then, lyse all remaining cells in the original plate by adding 150 µL of Lysis Buffer to each well and pipette up and down to ensure complete lysis. Transfer 50 µL of the lysate from each well to another new 96-well plate. This will be used to determine the total β-hexosaminidase content.[8]
4. Measurement of β-Hexosaminidase Activity
-
Add 50 µL of the PNAG substrate solution to each well of the supernatant and lysate plates.
-
Incubate the plates at 37°C for 1-2 hours. The incubation time may need to be optimized.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Read the absorbance of each well at 405 nm using a microplate reader.
5. Data Analysis
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Plot the percentage of degranulation against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value for this compound, which is the concentration of the compound that inhibits 50% of the maximum degranulation.
Data Presentation
The quantitative data from the degranulation assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Absorbance (405 nm) - Supernatant (Mean ± SD) | Absorbance (405 nm) - Lysate (Mean ± SD) | % Degranulation (Mean ± SD) | % Inhibition (Mean ± SD) |
| Spontaneous Release | - | 0 | - | ||
| Stimulated Control | - | 0 | |||
| This compound | x µM | ||||
| This compound | y µM | ||||
| This compound | z µM | ||||
| Vehicle Control | - |
Visualization of Pathways and Workflows
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation pathway and potential point of inhibition by this compound.
Experimental Workflow for this compound Degranulation Assay
Caption: Workflow for assessing the inhibitory effect of this compound on mast cell degranulation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting degranulation via hexosaminidase assay [protocols.io]
- 7. abmgood.com [abmgood.com]
- 8. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axelabio.com [axelabio.com]
Application Notes and Protocols for SC-41930 in Cavine Dermis Neutrophil Infiltration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SC-41930 to study and inhibit neutrophil infiltration in the cavine (guinea pig) dermis. This compound is a potent and selective dual antagonist of the leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE) receptors, making it a valuable tool for investigating inflammatory skin conditions where neutrophil accumulation is a key pathological feature.
Introduction
Neutrophil infiltration into the dermis is a hallmark of many inflammatory skin diseases, including psoriasis. Chemoattractants such as LTB4 and 12-HETE are found at elevated levels in inflamed skin and play a crucial role in recruiting neutrophils to the site of inflammation.[1][2] this compound, by blocking the receptors for these mediators, offers a targeted approach to inhibit this key inflammatory event.[1][3][4] Studies have demonstrated the efficacy of this compound in reducing neutrophil infiltration in the guinea pig dermis, a relevant preclinical model for dermatological inflammation.[2][5]
This compound, with the chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has been shown to inhibit 12(R)-HETE-induced neutrophil infiltration in the cavine dermis with an ED50 value of 13.5 mg/kg when administered intragastrically.[2] Beyond its receptor antagonism, this compound may also exert anti-inflammatory effects by inhibiting the production of inflammatory mediators.[6]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on neutrophil infiltration and related processes.
| Compound | Model System | Inducing Agent | Parameter Measured | Key Findings | Reference |
| This compound | Cavine Dermis (in vivo) | 12(R)-HETE (25 µ g/site ) | Neutrophil Infiltration (Myeloperoxidase Assay) | ED50 = 13.5 mg/kg (intragastric) | [2] |
| This compound | Human Neutrophils (in vitro) | LTB4 | Chemotaxis | Competitive inhibition with a pA2 value of 6.35 | [4] |
| This compound | Human Neutrophils (in vitro) | LTB4 | [3H]LTB4 Receptor Binding | KD = 0.2 µM | [4] |
| This compound | Human Epidermal Cell Line (SCL-II) | 12(S)-HETE | 12(S)-HETE Binding | Ki = 480 nM | [1] |
| This compound | Human Neutrophils (in vitro) | f-Met-Leu-Phe (fMLP) | Superoxide Generation | IC50 = 4 µM | [6] |
| This compound | Human Neutrophils (in vitro) | A23187 | LTB4 Production | IC50 = 5.3 µM | [6] |
| This compound | HL-60 Cells (in vitro) | A23187 | LTB4 Production | IC50 = 2.1 µM | [6] |
| This compound | HL-60 Cells (in vitro) | A23187 | Prostaglandin E2 Production | IC50 = 2.9 µM | [6] |
Signaling Pathways
The following diagram illustrates the signaling pathway of key chemoattractants involved in neutrophil infiltration and the points of inhibition by this compound.
Experimental Protocols
Protocol 1: Induction of Neutrophil Infiltration in Cavine Dermis with 12(R)-HETE
This protocol details the procedure for inducing a localized inflammatory response in the guinea pig dermis using 12(R)-HETE and assessing the inhibitory effect of this compound.
Materials and Apparatus:
-
Male Hartley guinea pigs (300-350 g)
-
This compound
-
12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Vehicle for 12(R)-HETE (e.g., sterile saline with 1% ethanol)
-
Intragastric gavage needles
-
Insulin syringes with 30-gauge needles
-
Biopsy punches (6 mm)
-
Homogenizer
-
Myeloperoxidase (MPO) assay kit
-
Spectrophotometer
-
Anesthetic (e.g., isoflurane)
-
Euthanasia solution (e.g., pentobarbital)
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize male Hartley guinea pigs for at least one week before the experiment. On the day of the experiment, shave the dorsal skin of the animals.
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Administer this compound or vehicle intragastrically to the guinea pigs one hour prior to the inflammatory challenge.
-
-
Induction of Inflammation:
-
Anesthetize the guinea pigs.
-
Inject 25 µg of 12(R)-HETE in its vehicle intradermally into designated sites on the shaved dorsal skin. Inject vehicle alone as a negative control at separate sites.
-
-
Sample Collection:
-
Four hours after the intradermal injections, euthanize the animals.
-
Collect 6 mm skin biopsies from the injection sites.
-
-
Quantification of Neutrophil Infiltration (MPO Assay):
-
Weigh the skin biopsies.
-
Homogenize the tissue in an appropriate buffer.
-
Determine the myeloperoxidase (MPO) activity in the tissue homogenates using a commercially available MPO assay kit, following the manufacturer's instructions. MPO is an enzyme abundant in neutrophils, and its activity is a quantitative measure of neutrophil infiltration.[7][8]
-
Express the MPO activity as units per gram of tissue.
-
-
Data Analysis:
-
Calculate the mean MPO activity for each treatment group.
-
Determine the percentage inhibition of neutrophil infiltration for each dose of this compound compared to the vehicle-treated control group that received 12(R)-HETE.
-
Calculate the ED50 value for this compound.
-
Protocol 2: In Vitro Human Neutrophil Chemotaxis Assay
This protocol describes how to assess the direct inhibitory effect of this compound on human neutrophil chemotaxis towards LTB4.
Materials and Apparatus:
-
This compound
-
Leukotriene B4 (LTB4)
-
Ficoll-Paque for neutrophil isolation
-
Modified Boyden chambers or similar chemotaxis system
-
Polycarbonate filters (e.g., 3 µm pore size)
-
Microscope
-
Incubator (37°C, 5% CO2)
-
Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Chemotaxis Assay:
-
Place LTB4 at a final concentration of 10 nM in the lower wells of the Boyden chamber.
-
In the upper wells, place the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated for 15 minutes at 37°C with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle.
-
Separate the upper and lower wells with a polycarbonate filter.
-
-
Incubation: Incubate the chambers for 60 minutes at 37°C in a 5% CO2 incubator.
-
Cell Staining and Counting:
-
After incubation, remove the filter, and stain the migrated cells on the lower side of the filter.
-
Count the number of migrated neutrophils in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each concentration of this compound.
-
Determine the percentage inhibition of chemotaxis compared to the vehicle-treated control.
-
Calculate the IC50 value for this compound.
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of LTB4 and 12-HETE in mediating neutrophil infiltration in the skin. The provided protocols offer a framework for in vivo and in vitro investigations into the anti-inflammatory properties of this compound and other potential inhibitors of neutrophil-mediated inflammation. These studies can contribute to the development of novel therapeutics for inflammatory dermatoses.
References
- 1. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an inhibitor of leukotriene B4-stimulated human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of neutrophil infiltration into hairless guinea pig skin treated with 2,2' -dichlorodiethyl sulfide (Technical Report) | OSTI.GOV [osti.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for SC-41930
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, also demonstrating inhibitory activity at the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor.[1] As a dual-action antagonist, this compound holds significant potential in the research of inflammatory diseases where both LTB4 and 12-HETE play crucial roles. This document provides detailed protocols for the preparation of this compound stock solutions and outlines its mechanism of action with relevant signaling pathway diagrams.
Compound Information
| Property | Value |
| Chemical Name | 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3, 4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid |
| Molecular Formula | C31H40O7 |
| Mechanism of Action | Leukotriene B4 (LTB4) receptor antagonist, 12-HETE receptor antagonist.[1] |
| Biological Targets | BLT1/BLT2 receptors, GPR31 (12-HETER1).[1] |
Stock Solution Preparation
Due to its hydrophobic nature as a benzopyran carboxylic acid derivative, this compound is poorly soluble in aqueous solutions.[2][3] Therefore, a stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile micropipette and tips
-
Vortex mixer and/or sonicator
Protocol:
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile amber glass vial to protect it from light.
-
Solvent Addition: Based on the desired stock solution concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. If necessary, brief sonication in a water bath at room temperature may aid in complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots in tightly sealed amber vials at -20°C or -80°C.[4] A general guideline for storage of stock solutions in DMSO is up to 6 months at -80°C or 1 month at -20°C.[4]
Quantitative Data Summary:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | This compound is a hydrophobic molecule with poor aqueous solubility. DMSO is a polar aprotic solvent capable of dissolving many nonpolar compounds.[5] |
| Stock Concentration | 1-10 mM | A higher concentration stock allows for smaller volumes to be used in experiments, minimizing the final solvent concentration in the assay medium. |
| Storage Temperature | -20°C or -80°C | Minimizes solvent evaporation and degradation of the compound over time.[4] |
| Storage Duration | ≤ 1 month at -20°C, ≤ 6 months at -80°C (in DMSO) | General guideline to ensure compound stability.[4] |
| Handling | Use in a chemical fume hood. Protect from light. | Standard practice for handling chemical powders and light-sensitive compounds. |
Experimental Protocols
Working Solution Preparation for Cell-Based Assays:
To minimize solvent-induced toxicity in cell cultures, the final concentration of DMSO in the assay medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[6]
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by antagonizing two key pro-inflammatory lipid mediator receptors: the LTB4 receptors (BLT1 and BLT2) and the 12-HETE receptor (GPR31).
LTB4 Receptor Signaling Pathway:
Leukotriene B4 is a potent chemoattractant for leukocytes. Its binding to the high-affinity G-protein coupled receptor BLT1, primarily expressed on leukocytes, triggers a cascade of intracellular signaling events.[7][8] This activation involves G-proteins of the Gi/o and Gq families, leading to downstream activation of pathways such as MAPK and NF-κB, ultimately promoting inflammation, chemotaxis, and cell activation.[1][7] this compound competitively binds to BLT1, blocking these downstream effects.
12-HETE Receptor Signaling Pathway:
12(S)-HETE is another lipid mediator implicated in inflammation and cell proliferation. It signals through the G-protein coupled receptor GPR31.[2][9] Activation of GPR31 can lead to the stimulation of various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell migration, survival, and proliferation.[4][10] By antagonizing GPR31, this compound can inhibit these cellular processes.
Experimental Workflow for In Vitro Studies:
The following diagram outlines a general workflow for studying the effects of this compound in an in vitro cell-based assay.
References
- 1. childrensmn.org [childrensmn.org]
- 2. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. researchgate.net [researchgate.net]
- 9. centaurpharma.com [centaurpharma.com]
- 10. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
Application Notes and Protocols for Studying the LTB4 Signaling Pathway with SC-41930
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in various inflammatory diseases. The biological effects of LTB4 are mediated through its interaction with two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[1][2] Understanding the LTB4 signaling pathway is therefore of significant interest for the development of novel anti-inflammatory therapies.
SC-41930, with the chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the LTB4 receptor.[3][4] It has been demonstrated to inhibit various LTB4-mediated cellular responses, making it a valuable pharmacological tool for studying the LTB4 signaling pathway and for investigating the potential of LTB4 receptor antagonism in inflammatory conditions.[3][5][6] Beyond its receptor antagonism, this compound has also been shown to inhibit the production of LTB4 and other inflammatory mediators, suggesting a multi-faceted anti-inflammatory profile.[3]
These application notes provide a comprehensive overview of the utility of this compound in LTB4 signaling research, including its mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The inhibitory activities of this compound on various components and outcomes of the LTB4 signaling pathway are summarized in the table below. This data has been compiled from multiple studies to provide a clear and comparative overview for researchers.
| Target/Process | Cell Type/System | Assay | IC50 / Ki / ED50 | Reference |
| LTB4 Receptor Binding | Human Neutrophils | Radioligand Binding Assay | Ki = 480 nM (for 12(S)-HETE binding) | [7] |
| f-Met-Leu-Phe-stimulated Superoxide (B77818) Production | Human Neutrophils | Superoxide Generation Assay | IC50 = 4 µM | [3] |
| C5a-stimulated Superoxide Production | Human Neutrophils | Superoxide Generation Assay | IC50 ≈ 12 µM | [3] |
| A23187-stimulated LTB4 Production | Human Neutrophils | LTB4 Production Assay | IC50 = 5.3 µM | [3] |
| A23187-stimulated LTB4 Production | HL-60 Cells | LTB4 Production Assay | IC50 = 2.1 µM | [3] |
| A23187-stimulated Prostaglandin E2 Production | HL-60 Cells | PGE2 Production Assay | IC50 = 2.9 µM | [3] |
| Human Synovial Phospholipase A2 | Enzyme Assay | Phospholipase A2 Activity Assay | IC50 = 72 µM | [3] |
| A23187-stimulated 5-HETE Production | Human Neutrophils | 5-HETE Production Assay | IC50 = 8.5 µM | [3] |
| Rat Peritoneal Leukotriene A4 Hydrolase | Enzyme Assay | LTA4 Hydrolase Activity Assay | IC50 = 20 µM | [3] |
| 12(R)-HETE-induced Neutrophil Infiltration | Cavine Dermis (in vivo) | Myeloperoxidase Assay | ED50 = 13.5 mg/kg (intragastric) | [8] |
Signaling Pathway
The LTB4 signaling pathway plays a pivotal role in inflammation, primarily through the activation of leukocytes. The following diagram illustrates the key components of this pathway and indicates the points of inhibition by this compound.
Caption: LTB4 signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on LTB4-mediated cellular responses.
Experimental Workflow
The diagram below outlines a typical experimental workflow for investigating the inhibitory effect of this compound on LTB4-induced neutrophil responses.
Caption: Typical experimental workflow using this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes how to assess the inhibitory effect of this compound on LTB4-induced neutrophil migration.
Materials:
-
This compound (stock solution in DMSO)
-
Leukotriene B4 (LTB4)
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or 96-well Transwell plate (5 µm pore size)
-
Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Chemoattractant Preparation: Prepare a solution of LTB4 in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 nM).
-
Assay Setup:
-
Add the LTB4 solution to the lower wells of the Boyden chamber or Transwell plate.
-
Add assay buffer alone to the lower wells for the negative control.
-
-
Cell Preparation and Treatment:
-
Resuspend isolated human neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
In separate tubes, pre-incubate the neutrophil suspension with the desired concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a suitable method:
-
Fluorescence-based: Add a fluorescent dye like Calcein-AM to the lower wells, incubate, and measure fluorescence.
-
Luminescence-based: Add a reagent like CellTiter-Glo® to lyse the cells and measure ATP levels via luminescence.
-
Direct Counting: Stain the membrane and count the migrated cells under a microscope.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Superoxide Production Assay (Lucigenin- or Luminol-based Chemiluminescence)
This protocol details the measurement of superoxide production by neutrophils in response to LTB4 and its inhibition by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Leukotriene B4 (LTB4)
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Lucigenin (B191737) or Luminol (B1675438) solution
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of LTB4 in assay buffer (e.g., 1 µM).
-
Prepare a working solution of lucigenin or luminol in assay buffer.
-
-
Cell Preparation: Resuspend isolated human neutrophils in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Assay Setup:
-
In the wells of a white 96-well plate, add the neutrophil suspension.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.
-
Add the lucigenin or luminol solution to all wells.
-
-
Measurement:
-
Place the plate in a pre-warmed (37°C) luminometer.
-
Inject the LTB4 solution into the wells to initiate the reaction.
-
Immediately begin measuring the chemiluminescence signal kinetically over a period of 15-30 minutes.
-
-
Data Analysis: Determine the peak chemiluminescence or the area under the curve for each condition. Calculate the percentage of inhibition of superoxide production for each concentration of this compound compared to the vehicle control.
Neutrophil Adhesion Assay
This protocol outlines a method to assess the effect of this compound on LTB4-induced neutrophil adhesion to endothelial cells or protein-coated surfaces.
Materials:
-
This compound (stock solution in DMSO)
-
Leukotriene B4 (LTB4)
-
Isolated human neutrophils
-
Human umbilical vein endothelial cells (HUVECs) or protein-coated (e.g., fibrinogen) 96-well plates
-
Assay buffer (e.g., HBSS)
-
Fluorescent label for neutrophils (e.g., Calcein-AM)
-
Plate washer
-
Fluorescence plate reader
Procedure:
-
Preparation of Adhesion Surface:
-
Endothelial Cell Monolayer: Culture HUVECs to confluence in a 96-well plate.
-
Protein-Coated Plate: Coat the wells of a 96-well plate with a protein solution (e.g., 50 µg/mL fibrinogen) overnight at 4°C, then wash and block with BSA.
-
-
Neutrophil Labeling and Treatment:
-
Label isolated neutrophils with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled neutrophils in assay buffer.
-
Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
-
Adhesion Induction:
-
Add the pre-treated neutrophil suspension to the prepared 96-well plate (containing HUVECs or protein coating).
-
Add LTB4 to the wells to stimulate adhesion (e.g., 100 nM). Include a negative control without LTB4.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for adhesion.
-
Removal of Non-Adherent Cells: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent neutrophils.
-
Quantification of Adherent Cells:
-
Add lysis buffer to the wells and measure the fluorescence of the lysate using a fluorescence plate reader.
-
Alternatively, read the fluorescence of the adherent cells directly in the plate.
-
-
Data Analysis: Calculate the percentage of inhibition of adhesion for each concentration of this compound relative to the LTB4-stimulated vehicle control.
Conclusion
This compound is a versatile and potent tool for the investigation of the LTB4 signaling pathway. Its well-characterized inhibitory effects on both LTB4 receptors and production pathways make it an invaluable reagent for dissecting the complex roles of LTB4 in inflammation. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of targeting the LTB4 pathway in various disease models. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell types and assay conditions.
References
- 1. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4-induced neutrophil-mediated endothelial leakage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Appropriate Vehicle for In Vivo SC-41930 Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-41930 is a potent and selective leukotriene B4 (LTB4) receptor antagonist with demonstrated anti-inflammatory properties. As a benzopyran carboxylic acid derivative, its chemical name is 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3, 4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. Preclinical studies have shown its efficacy when administered intragastrically in guinea pigs, with an ED50 of 13.5 mg/kg for inhibiting 12(R)-HETE-induced neutrophil infiltration. Due to its complex organic structure, this compound is presumed to be poorly soluble in aqueous solutions, necessitating a suitable vehicle for effective in vivo oral delivery. This document provides detailed application notes and protocols for the formulation and administration of this compound for preclinical research.
Physicochemical Properties and In Vivo Precedent
A key precedent for the in vivo delivery of this compound is a study where it was administered intragastrically to guinea pigs, demonstrating its oral activity. Although the exact vehicle was not specified in the available literature, the successful oral delivery in this model provides a strong rationale for the development of oral formulations.
Recommended Vehicle Formulations
Based on common practices for the oral delivery of poorly soluble compounds in preclinical studies and vehicles used for other leukotriene receptor antagonists, two primary types of formulations are recommended: a suspension and a solution/co-solvent system. The choice of vehicle will depend on the required dose, the desired formulation characteristics (e.g., stability, ease of administration), and the specific animal model.
Table 1: Recommended Vehicle Compositions for this compound
| Formulation Type | Vehicle Components | Rationale |
| Aqueous Suspension | 0.5% - 1% Methylcellulose (B11928114) (or Carboxymethylcellulose) in Purified Water | Methylcellulose is a widely used suspending agent that increases the viscosity of the vehicle, preventing the rapid sedimentation of the drug particles and ensuring a more uniform dose administration. This is a common and generally well-tolerated vehicle for oral gavage in rodents. The LTB4 receptor antagonist BIIL 284 has been successfully administered orally in a Tylose (methylcellulose) vehicle.[1] |
| Aqueous Suspension with Surfactant | 0.5% Methylcellulose and 0.05% - 0.1% Tween 80 in Purified Water | The addition of a non-ionic surfactant like Tween 80 can improve the wettability of the hydrophobic this compound powder, leading to a more stable and uniform suspension. The LTB4 antagonist CP-105696 was formulated in 0.05% Tween 80 for oral gavage in mice. |
| Co-solvent/Oil Emulsion | 1-10% DMSO in Corn Oil or Sesame Oil | For compounds that are difficult to suspend, a co-solvent system can be employed. This compound is first dissolved in a small amount of a biocompatible solvent like DMSO, and this solution is then emulsified in an oil vehicle. This method can be effective for achieving higher dose concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound in an Aqueous Suspension (0.5% Methylcellulose)
This protocol describes the preparation of a 100 mL suspension of this compound at a concentration of 2 mg/mL. The concentration can be adjusted based on the target dose (e.g., 13.5 mg/kg for a guinea pig) and the dosing volume.
Materials:
-
This compound powder
-
Methylcellulose (viscosity of ~400 cP for a 2% solution)
-
Purified water (sterile, for injection or equivalent)
-
Magnetic stirrer and stir bar
-
Glass beaker (250 mL)
-
Graduated cylinder (100 mL)
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately 50 mL of purified water to 60-70°C.
-
Weigh 0.5 g of methylcellulose.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is dispersed, remove the beaker from the heat and add 50 mL of cold purified water while continuing to stir.
-
Continue stirring the solution at room temperature or in an ice bath until it becomes clear and viscous. This may take 30-60 minutes.
-
-
Prepare the this compound Suspension:
-
Weigh 200 mg of this compound powder.
-
In a separate small container, create a paste by adding a small volume (e.g., 1-2 mL) of the prepared methylcellulose vehicle to the this compound powder and triturating with a spatula until a smooth consistency is achieved. This step helps to wet the powder and prevent clumping.
-
Gradually add the this compound paste to the bulk of the methylcellulose vehicle in the 250 mL beaker while stirring continuously.
-
Use additional methylcellulose vehicle to rinse the small container to ensure the complete transfer of the compound.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
The final suspension should be stored in a well-sealed container, protected from light, and refrigerated (2-8°C).
-
Crucially, the suspension must be stirred continuously using a magnetic stirrer immediately before and during dose administration to ensure a uniform concentration.
-
Protocol 2: Intragastric Administration to a Guinea Pig
This protocol outlines the procedure for oral gavage in a guinea pig.
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringe (e.g., 1 mL or 3 mL)
-
Flexible or rigid gavage needle with a ball tip (e.g., 16-18 gauge, 3-4 inches long for an adult guinea pig)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh the guinea pig to determine the exact dose volume.
-
Example: For a 500 g guinea pig and a target dose of 13.5 mg/kg, the total dose is 6.75 mg.
-
Using a 2 mg/mL suspension, the volume to administer would be 3.375 mL.
-
-
Animal Restraint:
-
Proper restraint is crucial for safe and accurate administration. An assistant should gently but firmly hold the guinea pig upright, supporting its back and preventing movement of its head.
-
-
Administration:
-
Ensure the this compound suspension is well-mixed by vortexing or continuous stirring.
-
Draw the calculated volume into the syringe.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and pass it over the tongue towards the back of the pharynx.
-
Allow the animal to swallow the needle as it is gently advanced down the esophagus into the stomach. Do not force the needle.
-
Once the needle is in the correct position (a pre-measured length can be marked on the needle), slowly administer the suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after administration.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo delivery.
Caption: LTB4 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for In Vivo Delivery of this compound.
Conclusion
The successful in vivo delivery of the poorly soluble LTB4 receptor antagonist this compound via the oral route is achievable with appropriate formulation. The recommended protocols, utilizing common and well-characterized excipients, provide a solid foundation for preclinical studies. Researchers should perform small-scale formulation tests to ensure the physical stability and homogeneity of the chosen vehicle with their specific batch of this compound before commencing large-scale animal experiments. Careful adherence to proper oral gavage techniques is essential for animal welfare and data reliability.
References
Troubleshooting & Optimization
SC-41930 Technical Support Center: DMSO Solubility Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of SC-41930 in Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data for this compound in DMSO is not publicly available, this guide offers best practices, troubleshooting advice, and standardized protocols to handle this and other compounds with unknown solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting procedure for dissolving this compound in DMSO?
A1: For a compound with unknown solubility, it is best to start with a small amount of the substance. A recommended approach is to attempt to prepare a relatively high concentration stock solution, for example, 10 mM. This allows for subsequent dilutions to lower concentrations if solubility issues arise.
Q2: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?
A2: If you encounter solubility issues, first ensure that you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating capacity.[1] Gentle warming of the solution to around 37°C and vortexing or sonication can also significantly aid in dissolution.[1][2]
Q3: My compound dissolves in DMSO initially but precipitates upon storage or after freeze-thaw cycles. How can I prevent this?
A3: Precipitation after storage or freeze-thaw cycles can be due to the compound's low solubility at colder temperatures or the absorption of moisture by DMSO.[3] To mitigate this, it is advisable to prepare fresh solutions when possible, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C in a desiccated environment.[3]
Q4: What should I do if this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?
A4: This is a common issue for compounds with low aqueous solubility. To address this, you can try a stepwise dilution. First, make serial dilutions of your DMSO stock in DMSO to get closer to your final concentration, and then add this diluted DMSO solution to your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[3][4]
Troubleshooting Guide for Solubility Issues
Researchers may encounter several challenges when dissolving compounds like this compound in DMSO. The following table outlines common problems and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve at room temperature. | Insufficient kinetic energy to overcome the crystal lattice energy of the solid. | Gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes with intermittent vortexing.[1][2] |
| Visible particles remain after vortexing. | Incomplete dissolution. | Use a bath sonicator for 10-15 minutes to provide additional energy for dissolution.[1][5] |
| The desired concentration exceeds the compound's solubility limit. | The amount of solute is too high for the volume of solvent. | Prepare a more dilute stock solution. For instance, if a 10 mM solution is problematic, attempt to prepare a 5 mM or 1 mM solution.[1] |
| Compound precipitates out of solution over time. | The compound may be unstable in DMSO or the solution is supersaturated. | Prepare fresh solutions before use and consider long-term storage at -80°C in single-use aliquots. |
| Variability in solubility between experiments. | Inconsistent quality of DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO for each set of experiments to ensure consistency. |
Data Presentation
As specific solubility data for this compound in DMSO is not available, the following table provides an example of how to present such data. Researchers are encouraged to determine the solubility of this compound experimentally.
| Compound | Solvent | Maximum Solubility (Example) | Method |
| This compound | DMSO | > 10 mM (Hypothetical) | Visual Inspection |
| This compound | Ethanol | < 5 mM (Hypothetical) | Visual Inspection |
| This compound | PBS (pH 7.4) | < 0.1 mM (Hypothetical) | Visual Inspection |
Experimental Protocols
Protocol for Determining the Solubility of a Compound in DMSO
This protocol outlines a general procedure to determine the approximate solubility of a compound like this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of DMSO to come to room temperature.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of DMSO to the tube to achieve a high starting concentration (e.g., 50 mM or 100 mM).
-
Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particles against a light source.
-
Assisted Dissolution: If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. If necessary, gently warm the solution to 37°C for 5-10 minutes and vortex again.[1][2]
-
Observation: If the solution is clear, the compound is soluble at that concentration. If particles remain, add a known volume of DMSO to dilute the concentration and repeat steps 4-6 until the compound fully dissolves. The highest concentration at which a clear solution is obtained is the approximate solubility.
Visualizations
Troubleshooting Workflow for Compound Solubility
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
General Workflow for Stock Solution Preparation
Caption: General workflow for preparing a stock solution in DMSO.
References
Technical Support Center: SC-41930 Stability in Solution
Notice: Information regarding the stability and solubility of SC-41930 is not publicly available. The following guide is based on general laboratory best practices for handling similar benzopyran derivatives. Researchers should perform their own stability and solubility studies to determine optimal conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective leukotriene B4 (LTB4) receptor antagonist. Its chemical name is 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. It is used in research to study the biological roles of LTB4, particularly in inflammation and neutrophil chemotaxis.
Q2: What are the general recommendations for storing the solid form of this compound?
While specific instructions for this compound are unavailable, similar compounds are typically stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C.
Q3: In what solvents is this compound likely to be soluble?
Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Its solubility in aqueous solutions is expected to be low. It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your experiments.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve the solid compound in an appropriate organic solvent, such as DMSO, at a high concentration. This stock solution can then be diluted with aqueous buffers or cell culture media for your experiments. Note that the final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid affecting biological systems.
Q5: How stable are solutions of this compound?
The stability of this compound in solution has not been publicly documented. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific experimental buffer and at your working temperature should be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution. | The concentration of the compound exceeds its solubility in the chosen solvent or buffer. | - Increase the proportion of the organic solvent in your final solution (ensure it remains compatible with your experimental system). - Decrease the working concentration of this compound. - Gently warm the solution to aid dissolution (be cautious as this may accelerate degradation). |
| Inconsistent or unexpected experimental results. | The compound may have degraded in solution. | - Prepare fresh stock solutions for each experiment. - If using a stored stock solution, perform a quality control check (e.g., by HPLC) to assess its integrity. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving the solid compound. | Inappropriate solvent or insufficient mixing. | - Try a different organic solvent (e.g., ethanol if DMSO was unsuccessful). - Use sonication or vortexing to aid dissolution. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted and validated for your specific research needs.
Protocol 1: Determination of this compound Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMSO, ethanol, phosphate-buffered saline).
-
Incubate the mixture at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Assessment of this compound Stability in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the final experimental concentration in the buffer or medium of interest.
-
-
Incubation:
-
Aliquot the solution into multiple vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from the incubated solution.
-
Analyze the sample immediately by a stability-indicating method (e.g., HPLC) to measure the remaining concentration of intact this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability and solubility of this compound.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
potential off-target effects of SC-41930
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SC-41930. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a leukotriene B4 (LTB4) receptor antagonist.[1][2][3][4][5] It exerts its anti-inflammatory effects by blocking the binding of LTB4 to its receptors on immune cells, thereby inhibiting downstream signaling pathways that lead to inflammation.
Q2: My results suggest modulation of pathways other than LTB4 signaling. What are the known off-target effects of this compound?
Beyond its primary activity as an LTB4 receptor antagonist, this compound has been observed to interact with several other cellular targets and pathways. These off-target effects are crucial to consider when interpreting experimental data. Known off-target activities include:
-
Inhibition of Eicosanoid Production: this compound can inhibit the production of various eicosanoids. It has been shown to inhibit human synovial phospholipase A2, A23187-stimulated 5-hydroxy-eicosatetranoic acid (5-HETE) production in human polymorphonuclear leukocytes (PMNs), and rat peritoneal leukotriene A4 (LTA4) hydrolase.[1] Furthermore, it inhibits the production of LTB4 and prostaglandin (B15479496) E2 (PGE2) in HL-60 cells.[1]
-
Interference with G Protein Signaling: The compound may attenuate G protein-mediated signal transduction. This is supported by findings that this compound inhibits superoxide (B77818) production stimulated by the G protein activator NaF, but not by phorbol (B1677699) myristate acetate (B1210297) (PMA), which acts downstream of G proteins.[1]
-
Antagonism of HETE Receptors: this compound can act as an antagonist at hydroxyeicosatetraenoic acid (HETE) receptors. It has been demonstrated to inhibit the binding of 12(S)-HETE to epidermal cells and to inhibit 12(R)-HETE-induced neutrophil infiltration.[2][6]
Q3: I am observing lower than expected potency in my LTB4 receptor antagonism assay. What could be the issue?
Several factors could contribute to this observation:
-
Experimental System: The potency of this compound can vary depending on the cell type and the specific assay conditions. Ensure that your experimental setup is optimized and validated.
-
Compound Stability: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Off-Target Effects: The observed biological response might be a net effect of both on-target LTB4 receptor antagonism and off-target activities. Consider the potential contribution of the off-target effects mentioned in Q2 to your overall results.
Q4: Are there any structural analogs of this compound with improved selectivity?
Yes, second-generation LTB4 receptor antagonists have been developed based on the structure of this compound.[3][4] For instance, compounds like SC-50605, where the methyl ketone pharmacophore of this compound is replaced with a thiazole (B1198619) ring, have shown significantly greater potency in LTB4 receptor binding and functional assays.[3] If selectivity is a primary concern for your experiments, considering these analogs may be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected anti-inflammatory effects not mediated by LTB4 receptor blockade. | Inhibition of upstream enzymes in the eicosanoid pathway (e.g., phospholipase A2, LTA4 hydrolase). | - Measure the levels of various eicosanoids (e.g., LTB4, PGE2, 5-HETE) in your experimental system. - Use more specific inhibitors for the suspected off-target enzymes to confirm their involvement. |
| Inhibition of cellular activation by G protein-coupled receptor (GPCR) agonists other than LTB4. | Attenuation of G protein-mediated signaling. | - Test the effect of this compound on signaling induced by different GPCR agonists that couple to various G protein subtypes. - Use downstream activators of signaling pathways (e.g., PMA for PKC) to bypass the GPCR and G protein. |
| Effects on skin inflammation models seem broader than expected for an LTB4 antagonist. | Antagonism of 12-HETE receptors. | - Evaluate the effect of this compound on 12-HETE-induced cellular responses in your model. - Compare the effects with a selective 12-HETE receptor antagonist if available. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its on-target and various off-target activities.
Table 1: Inhibitory Activity of this compound
| Target/Process | Cell/System | IC50 | Reference |
| f-Met-Leu-Phe stimulated superoxide generation | Human Neutrophil (PMN) | 4 µM | [1] |
| A23187-stimulated LTB4 production | Human PMN | 5.3 µM | [1] |
| A23187-stimulated 5-HETE production | Human PMN | 8.5 µM | [1] |
| C5a stimulated superoxide generation | Human Neutrophil (PMN) | ~12 µM | [1] |
| LTB4 production | HL-60 cells | 2.1 µM | [1] |
| Prostaglandin E2 production | HL-60 cells | 2.9 µM | [1] |
| Leukotriene A4 hydrolase | Rat Peritoneum | 20 µM | [1] |
| Human synovial phospholipase A2 | - | 72 µM | [1] |
Table 2: Receptor Binding Affinity of this compound
| Target | Cell Line | Ki | Reference |
| 12(S)-HETE binding | SCL-II (human epidermal cell line) | 480 nM | [2] |
Experimental Protocols
Methodology for Assessing 12(S)-HETE Binding Inhibition
The inhibitory effect of this compound on 12(S)-HETE binding was determined using the human epidermal cell line, SCL-II. The experimental protocol involved the following key steps[2]:
-
Cell Culture: SCL-II cells were cultured under standard conditions.
-
Binding Assay:
-
Cells were incubated with radiolabeled 12(S)-HETE.
-
Increasing concentrations of this compound were added to compete with the radiolabeled ligand for binding to the 12(S)-HETE receptors.
-
Non-specific binding was determined in the presence of a large excess of unlabeled 12(S)-HETE.
-
-
Quantification: After incubation, the cells were washed to remove unbound ligand, and the amount of bound radioactivity was measured.
-
Data Analysis: The Ki value was calculated from the IC50 value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of LTB4 and Potential Off-Target Interactions of this compound
Caption: this compound signaling and off-target interactions.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying this compound off-target effects.
References
- 1. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-generation leukotriene B4 receptor antagonists related to this compound: heterocyclic replacement of the methyl ketone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SC-41930 Experiments
Welcome to the technical support center for SC-41930 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a powerful lipid mediator involved in inflammatory responses. By blocking the LTB4 receptor, this compound inhibits the downstream signaling cascades that lead to inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Q2: Does this compound have any known off-target effects?
Yes, this compound has been shown to exhibit off-target activity as an antagonist of the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor, GPR31. 12(S)-HETE is another lipid mediator implicated in inflammation and cell proliferation. This dual antagonism should be considered when interpreting experimental results.
Q3: What are the recommended solvents for dissolving this compound?
For creating stock solutions, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). For biological experiments, further dilutions should be made into aqueous buffers or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations. For example, a common practice is to keep the final DMSO concentration in cell culture media below 0.1%.
Q4: How should I store this compound solutions?
Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. It is generally not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Inconsistent or No Effect of this compound in Cell-Based Assays
Q: I am not observing the expected inhibitory effect of this compound on LTB4-induced cell migration. What could be the problem?
A: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Problem: this compound may have precipitated out of solution, especially in aqueous media.
-
Solution: Ensure that the final concentration of the organic solvent used to dissolve this compound is sufficient to maintain its solubility in the final assay buffer or cell culture medium. Visually inspect the solution for any precipitate. Prepare fresh dilutions from a properly stored stock solution for each experiment. The stability of this compound in your specific cell culture media at 37°C over the course of your experiment should be considered. For long-term experiments, replenishing the media with freshly diluted this compound at regular intervals may be necessary.
-
-
Cellular Uptake and Permeability:
-
Problem: this compound may not be effectively reaching its target receptor on the cells.
-
Solution: Optimize the incubation time. A time-course experiment can help determine the optimal pre-incubation time required for this compound to antagonize the LTB4 receptor before adding the agonist (LTB4).
-
-
Receptor Expression and Density:
-
Problem: The cell line you are using may have low or variable expression of the BLT1 receptor.
-
Solution: Verify the expression of the BLT1 receptor in your cell line using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a cell line known to express high levels of BLT1 or a transient/stable transfection system to overexpress the receptor.
-
-
Agonist Concentration:
-
Problem: The concentration of LTB4 used to stimulate the cells may be too high, overcoming the competitive antagonism of this compound.
-
Solution: Perform a dose-response curve with LTB4 to determine the EC50 (half-maximal effective concentration). For antagonist studies, it is often recommended to use an LTB4 concentration at or near its EC80 to ensure a robust but still inhibitable response.
-
Observed Cytotoxicity or Unexpected Cellular Effects
Q: I am observing a decrease in cell viability at concentrations where I expect to see specific antagonism. Is this compound cytotoxic?
A: While specific cytotoxicity data for this compound is not extensively published, high concentrations of any small molecule, or the solvent used to dissolve it, can induce cytotoxicity.
-
Solvent Toxicity:
-
Problem: The concentration of the organic solvent (e.g., DMSO) in your final assay volume may be toxic to your cells.
-
Solution: Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically ≤ 0.1% for DMSO). Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to assess the effect of the solvent alone.
-
-
Compound Purity:
-
Problem: Impurities in the this compound preparation could be causing the cytotoxic effects.
-
Solution: Whenever possible, use a high-purity grade of this compound.
-
-
Off-Target Effects:
-
Problem: The observed effect may be due to the off-target activity of this compound on the 12(S)-HETE receptor (GPR31) or other unknown targets.
-
Solution: To investigate this, you can use a structurally unrelated BLT1 antagonist to see if you observe the same effect. Additionally, you can test if the effect is present in cells that do not express the BLT1 receptor.
-
Experimental Protocols & Data Presentation
General Protocol for a Cell Migration Assay (Boyden Chamber)
This protocol provides a general framework for assessing the inhibitory effect of this compound on LTB4-induced cell migration.
-
Cell Preparation:
-
Culture cells (e.g., neutrophils, monocytes, or a cell line expressing BLT1) to the appropriate density.
-
On the day of the experiment, harvest the cells and resuspend them in a serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place the Boyden chamber inserts (with a suitable pore size, e.g., 5 µm for neutrophils) into the wells of a 24-well plate.
-
In the lower chamber, add the chemoattractant solution (LTB4 at its EC80 concentration in serum-free medium). Include a negative control with medium only.
-
In a separate tube, pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-3 hours). The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using a fluorescently-labeled cell and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Plot the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the LTB4-induced migration).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (LTB4-induced neutrophil chemotaxis) | ~0.1 µM | Fictional Data for Illustration |
| This compound Ki (BLT1 Receptor Binding) | ~10 nM | Fictional Data for Illustration |
| This compound Ki (GPR31 Receptor Binding) | ~500 nM | Fictional Data for Illustration |
Note: The quantitative data presented in this table is for illustrative purposes and may not represent actual experimental values. Researchers should determine these values based on their own experimental setup.
Signaling Pathways & Experimental Workflows
Diagrams of Signaling Pathways
To aid in understanding the mechanism of action of this compound, the following diagrams illustrate the LTB4/BLT1 and 12(S)-HETE/GPR31 signaling pathways.
SC-41930 Technical Support Center: Anti-Inflammatory Activity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of SC-41930. As current research has focused on its role as a leukotriene B4 (LTB4) receptor antagonist and its broader anti-inflammatory actions, this guide addresses common questions and experimental considerations in this context. Information regarding the direct cytotoxicity of this compound is not extensively available in the current body of scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily characterized as a leukotriene B4 (LTB4) receptor antagonist.[1][2] It also exhibits inhibitory effects on 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding.[2] Additionally, it has been shown to inhibit the production of inflammatory mediators, such as superoxide (B77818), LTB4, and prostaglandin (B15479496) E2, suggesting a broader anti-inflammatory profile beyond simple receptor antagonism.[1]
Q2: In which cell lines or model systems has this compound been tested?
A2: this compound has been evaluated in human neutrophils (PMN), the human promyelocytic leukemia cell line HL-60, and the human epidermal cell line SCL-II.[1][2] In vivo studies have been conducted in guinea pig models to assess its anti-inflammatory effects in skin and middle ear inflammation.[3][4]
Q3: What are the known inhibitory concentrations (IC50) for this compound against various targets?
A3: The IC50 values for this compound vary depending on the target and the experimental system. For instance, it inhibits f-Met-Leu-Phe-stimulated superoxide generation in human neutrophils with an IC50 of 4 µM.[1] The inhibition of A23187-stimulated LTB4 production in human PMN occurs with an IC50 of 5.3 µM.[1] In HL-60 cells, the IC50 values for LTB4 and prostaglandin E2 production are 2.1 µM and 2.9 µM, respectively.[1]
Troubleshooting Guides
Problem: Inconsistent inhibition of neutrophil activation.
-
Possible Cause 1: Stimulant Choice. The inhibitory effect of this compound can vary with the agonist used. For example, it effectively inhibits superoxide production stimulated by f-Met-Leu-Phe and C5a, but not by phorbol (B1677699) myristate acetate (B1210297) (PMA), suggesting it acts upstream of protein kinase C activation.[1]
-
Troubleshooting Tip: Ensure the use of an appropriate stimulant, such as f-Met-Leu-Phe, to observe the inhibitory effects of this compound on G protein-mediated signaling pathways.
-
Possible Cause 2: Compound Stability. Like many small molecules, this compound may be sensitive to storage conditions and repeated freeze-thaw cycles.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.
Problem: Difficulty replicating in vivo anti-inflammatory effects.
-
Possible Cause: Route of Administration and Dosage. The efficacy of this compound in vivo is dependent on the route of administration and the dose.
-
Troubleshooting Tip: For studies on dermal inflammation, intragastric administration has been shown to be effective.[3] An ED50 of 13.5 mg/kg was reported for the inhibition of 12(R)-HETE-induced neutrophil infiltration in the guinea pig dermis.[3] Ensure that the dosage and administration route are appropriate for the animal model and the inflammatory stimulus being investigated.
Quantitative Data Summary
| Target/Process | Cell Line/System | Stimulant | IC50 / Ki / ED50 | Reference |
| Superoxide Generation | Human Neutrophils (PMN) | f-Met-Leu-Phe | 4 µM | [1] |
| Superoxide Generation | Human Neutrophils (PMN) | C5a | ~12 µM | [1] |
| LTB4 Production | Human Neutrophils (PMN) | A23187 | 5.3 µM | [1] |
| LTB4 Production | HL-60 Cells | A23187 | 2.1 µM | [1] |
| Prostaglandin E2 Production | HL-60 Cells | A23187 | 2.9 µM | [1] |
| 5-HETE Production | Human Neutrophils (PMN) | A23187 | 8.5 µM | [1] |
| Leukotriene A4 Hydrolase | Rat Peritoneum | - | 20 µM | [1] |
| Human Synovial Phospholipase A2 | - | - | 72 µM | [1] |
| 12(S)-HETE Binding | SCL-II Cells | - | Ki = 480 nM | [2] |
| Neutrophil Infiltration | Guinea Pig Dermis | 12(R)-HETE | ED50 = 13.5 mg/kg | [3] |
Experimental Protocols
Protocol: Superoxide Generation Assay in Human Neutrophils
-
Isolation of Neutrophils: Isolate human neutrophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation with this compound: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Initiation of Superoxide Production: Add a stimulant, such as f-Met-Leu-Phe (final concentration 1 µM), to initiate the respiratory burst.
-
Detection of Superoxide: Measure superoxide production using a suitable method, such as the superoxide dismutase-inhibitable reduction of ferricytochrome c, by monitoring the change in absorbance at 550 nm over time.
-
Data Analysis: Calculate the rate of superoxide production and determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Visualizations
Caption: Antagonistic action of this compound on the LTB4 receptor signaling pathway.
Caption: Workflow for assessing the effect of this compound on superoxide production.
References
- 1. Multiple actions of the leukotriene B4 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing SC-41930 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of SC-41930 in cell culture media.
Troubleshooting Guide
Precipitation of this compound during your experiments can lead to inaccurate results by altering the effective concentration of the compound. The following guide details potential causes and provides systematic solutions to resolve this issue.
Visual Guide to Troubleshooting this compound Precipitation
The following workflow provides a step-by-step process to diagnose and resolve this compound precipitation in your cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Summary of Potential Causes and Solutions
| Potential Cause | Recommended Solution | Detailed Explanation |
| Improper Stock Solution Preparation | Prepare stock solutions in 100% fresh, anhydrous DMSO. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] | DMSO can absorb moisture, which can significantly reduce the solubility of hydrophobic compounds like this compound.[1] Repeated freeze-thaw cycles can also lead to compound degradation and precipitation. |
| High Final Concentration in Media | Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous environment of the media. Perform a serial dilution to determine the maximum soluble concentration.[1] | While the stock solution in DMSO is highly concentrated, the final working concentration in the aqueous cell media will be much lower. Exceeding this limit is a common cause of precipitation. |
| Rapid Dilution of DMSO Stock | Add the DMSO stock solution to pre-warmed (37°C) cell media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[2][3] Avoid adding the stock as a single large volume. | This technique helps to prevent localized high concentrations of the compound that can occur upon initial contact with the aqueous media, which can cause it to crash out of solution.[1] |
| High Final DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous environment.[2] |
| Media Composition and Temperature | Pre-warm the cell culture media to 37°C before adding the compound.[3][4] Be aware that interactions with media components (salts, proteins) or pH shifts in the incubator can affect solubility.[4] | Temperature can significantly affect the solubility of compounds.[5] Components within the media can sometimes interact with the compound, and the pH of the media can change in a CO2 incubator, potentially affecting the solubility of pH-sensitive compounds. |
| Interaction with Serum Proteins | Serum contains proteins like albumin that can help solubilize hydrophobic compounds. However, this effect has its limits.[2] | At high concentrations, a compound can still precipitate even in the presence of serum.[2] The specific composition and amount of serum can influence its solubilizing capacity. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]
-
Prepare Serial Dilutions: a. Pre-warm your cell culture medium to 37°C.[3] b. In a series of sterile tubes or wells, add a fixed volume of your pre-warmed media (e.g., 990 µL). c. Create a range of final concentrations by adding varying amounts of the this compound stock. For example, to achieve 100 µM, add 2 µL of a 50 mM stock to 998 µL of media. Remember to add the stock dropwise while gently mixing.[1] d. Include a control tube with the highest volume of DMSO used to ensure the solvent itself is not causing issues.[1]
-
Incubation and Observation: a. Incubate the dilutions at 37°C in a 5% CO2 incubator. b. Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[2] c. A sample can also be examined under a microscope to distinguish between chemical precipitate and potential microbial contamination.[3]
-
Determine Maximum Solubility: The highest concentration that remains clear after 24 hours is the maximum working concentration you should use for your experiments in that specific medium.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my media. What went wrong? A1: This is likely due to "solvent shock" from rapid dilution. When a concentrated DMSO stock is added too quickly to an aqueous solution, the compound can rapidly precipitate. To avoid this, pre-warm your media to 37°C and add the DMSO stock slowly, drop-by-drop, while gently vortexing or swirling the media.[2][3] Also, ensure your final DMSO concentration is low (ideally <0.1%).[2]
Q2: My this compound solution was clear initially but became cloudy after a few hours in the incubator. Why? A2: This could be due to several factors. The compound's solubility might be time-dependent in your specific media.[4] Alternatively, a pH shift in the media due to the CO2 environment could be affecting solubility.[4] It's also possible that the concentration is at the very edge of its solubility limit and begins to precipitate over time. We recommend performing the solubility determination protocol above to ensure you are working below the precipitation threshold for the full duration of your experiment.
Q3: Will using serum in my media prevent this compound from precipitating? A3: Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution, but this capacity is not unlimited.[2] At higher concentrations, this compound may still precipitate even in the presence of serum. If you continue to face issues, you might need to test if a different serum concentration or a serum-free formulation (if compatible with your cells) makes a difference.[1]
Q4: Can I store this compound diluted in cell culture media? A4: It is not recommended to store this compound in cell culture media for extended periods.[1] The stability of the compound in a complex aqueous solution over time is often unknown. For best results and to avoid potential precipitation or degradation, always prepare fresh working dilutions from your DMSO stock for each experiment.[1]
Q5: How can I distinguish between this compound precipitation and bacterial contamination? A5: While both can cause the media to appear cloudy, you can usually distinguish between them under a microscope. Chemical precipitates often appear as amorphous crystals or fine, non-motile particles.[3] Bacterial contamination will typically show uniformly shaped, motile (or non-motile) individual organisms that will proliferate over time, leading to a rapid and dense cloudiness and often a pH change (indicated by a color shift in the media).[6]
Factors Influencing Small Molecule Solubility in Media
The diagram below illustrates key factors that can influence the solubility of a compound like this compound in an aqueous cell culture environment.
References
SC-41930 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-41930 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anti-inflammatory compound that acts as a leukotriene B4 (LTB4) receptor antagonist.[1] Its primary mechanism of action is to block the effects of LTB4, a potent inflammatory mediator, by binding to its receptors on target cells like neutrophils.[1] This antagonism inhibits downstream signaling pathways involved in inflammation.
Q2: What are the known molecular targets of this compound?
The primary target of this compound is the LTB4 receptor.[1] However, research has shown that it also exhibits off-target activity as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[2][3] Additionally, this compound has been observed to inhibit the production of superoxide, LTB4, and prostaglandin (B15479496) E2.[1]
Q3: In which animal models has this compound been tested?
This compound has been evaluated in animal models of colitis, skin inflammation (psoriasis), and middle ear inflammation.[1][4][5]
Q4: What is a potential route of administration for this compound in animal studies?
Based on published literature, this compound has been successfully administered intragastrically to guinea pigs.[4] This suggests that oral gavage is a viable route of administration.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal or Unexpected Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing | - Review the literature for effective dose ranges in similar animal models. An ED50 of 13.5 mg/kg has been reported for inhibiting neutrophil infiltration in guinea pig skin.[4] - Perform a dose-response study to determine the optimal dose for your specific model and endpoint. |
| Poor Bioavailability | - If using oral administration, consider that absorption can be variable. While intragastric administration has been used, the oral bioavailability of this compound has not been extensively reported.[4] - Consider alternative routes of administration, such as intravenous injection, which has been used for other LTB4 receptor antagonists. |
| Compound Instability | - Ensure proper storage of the compound as per the manufacturer's instructions. - Prepare fresh formulations for each experiment to avoid degradation. |
| Off-Target Effects | - Be aware that this compound also antagonizes the 12-HETE receptor, which could lead to unexpected biological effects.[2][3] - Consider including control groups to assess the contribution of 12-HETE antagonism to your observed phenotype. |
| Animal Model Selection | - The inflammatory response and the role of LTB4 can vary significantly between different animal models and disease states. Ensure the selected model is appropriate for studying the effects of LTB4 antagonism. |
Issue 2: Formulation and Administration Difficulties
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Information on the solubility of this compound in common vehicles is limited. - For oral gavage, consider formulating this compound as a suspension in a vehicle like corn oil, which is commonly used for administering lipophilic compounds. - For intravenous administration, solubility in aqueous buffers may be a challenge. Consider using a co-solvent system, but be mindful of potential vehicle-induced toxicity. |
| Local Irritation at Injection Site | - If administering via injection (e.g., subcutaneous), local irritation can occur. - Observe the injection site for signs of inflammation, such as redness, swelling, or necrosis. - If irritation is observed, consider reducing the concentration of the compound, changing the vehicle, or using an alternative route of administration. |
Experimental Protocols
Protocol 1: Intragastric Administration in a Guinea Pig Model of Skin Inflammation
This protocol is based on a study investigating the effect of this compound on neutrophil infiltration in the skin.[4]
-
Animal Model: Male guinea pigs.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., corn oil).
-
Administration: Administer the this compound suspension via intragastric gavage at the desired dose (an ED50 of 13.5 mg/kg has been reported).[4]
-
Induction of Inflammation: At a specified time after this compound administration, induce skin inflammation by intradermal injection of an inflammatory agent (e.g., 12(R)-HETE).[4]
-
Endpoint Measurement: After a set period, euthanize the animals and collect skin tissue from the injection site. Assess neutrophil infiltration by measuring myeloperoxidase (MPO) activity.[4]
Visualizations
Signaling Pathway of LTB4 and Point of Intervention for this compound
Caption: Mechanism of action of this compound as an LTB4 receptor antagonist.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for evaluating the efficacy of this compound in a preclinical animal model.
Troubleshooting Logic for Unexpected In Vivo Results
Caption: A decision tree for troubleshooting unexpected outcomes in this compound in vivo studies.
References
- 1. Technique for quantification of LTB4-induced changes in peripheral granulocyte counts in vivo in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-41930 quality control and purity analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the quality control and purity analysis of SC-41930, a potent and selective leukotriene B4 (LTB4) receptor antagonist. This compound, chemically known as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a valuable tool in inflammatory disease research.[1][2][3][4] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
I. Quality Control and Purity Analysis
Consistent and reliable experimental results depend on the quality and purity of this compound. The following sections detail standard analytical methods for assessing the purity of this small molecule.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and identifying any potential impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products.[5][6][7]
Data Presentation: HPLC Purity Analysis
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98% |
| Retention Time (t_R_) | Approximately 8.5 min (Illustrative) |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Experimental Protocol: HPLC Method for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for small molecule analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution (Illustrative):
-
0-2 min: 30% B
-
2-15 min: 30-90% B
-
15-17 min: 90% B
-
17-18 min: 90-30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (A UV scan of this compound is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
B. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the identity and assessing the purity of this compound. It provides accurate mass determination and fragmentation patterns that can help in identifying impurities and degradation products.
Data Presentation: Mass Spectrometry Analysis
| Parameter | Specification |
| Molecular Formula | C₂₈H₃₆O₇[9] |
| Molecular Weight | 484.59 g/mol [9] |
| Monoisotopic Mass | 484.2461 g/mol [9] |
| Expected [M+H]⁺ | 485.2539 m/z |
| Expected [M-H]⁻ | 483.2383 m/z |
Experimental Protocol: LC-MS Method for this compound
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the HPLC method described in the previous section.
-
MS Parameters (Illustrative):
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Nitrogen, 600 L/hr
-
-
Data Acquisition: Acquire full scan mass spectra to confirm the molecular weight. Perform fragmentation (MS/MS) experiments to obtain characteristic product ions for structural confirmation and impurity identification.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound and the identification of impurities. Both ¹H and ¹³C NMR should be performed.
Data Presentation: ¹H NMR Analysis (Illustrative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.5 | br s | 1H | -COOH |
| 7.5-6.5 | m | 5H | Aromatic-H |
| 4.2 | t | 2H | -OCH₂- |
| 3.9 | s | 3H | -OCH₃ |
| 4.0-3.8 | m | 2H | -OCH₂- |
| 2.8-2.5 | m | 4H | Ar-CH₂- & -CH₂- |
| 2.4 | s | 3H | -COCH₃ |
| 2.2-2.0 | m | 2H | -CH₂- |
| 1.8-1.5 | m | 4H | -CH₂CH₂- |
| 1.0-0.8 | t | 6H | -CH₂CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The number of scans will depend on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.
II. Troubleshooting Guides
This section addresses common issues that may arise during the quality control, purity analysis, and experimental use of this compound.
A. HPLC Analysis Troubleshooting
-
Question: My this compound peak is tailing or fronting. What should I do?
-
Answer: Peak asymmetry can be caused by several factors.
-
Column Overload: Reduce the injection concentration or volume.
-
Secondary Interactions: Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. The carboxylic acid moiety suggests a mobile phase with an acidic modifier (e.g., 0.1% formic acid) will likely yield better peak shape.
-
Column Degradation: If the column is old or has been used with harsh mobile phases, it may need to be replaced.
-
-
-
Question: I am observing unexpected peaks in my chromatogram. What could they be?
-
Answer: Extraneous peaks can be due to impurities, degradation products, or contaminants.
-
Synthesis-Related Impurities: These may arise from starting materials, intermediates, or by-products of the synthesis of this compound.[10]
-
Degradation Products: this compound, being a benzopyran derivative, may be susceptible to hydrolysis or oxidation.[11] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[12]
-
Contamination: Ensure all solvents, vials, and equipment are clean. Ghost peaks can sometimes appear from the injection of a blank (mobile phase).
-
-
B. Mass Spectrometry Analysis Troubleshooting
-
Question: I am not observing the expected molecular ion for this compound. Why?
-
Answer: The absence of a clear molecular ion can be due to several reasons.
-
Ionization Efficiency: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage). This compound should ionize well in both positive ([M+H]⁺) and negative ([M-H]⁻) modes due to the presence of basic and acidic functional groups.
-
In-source Fragmentation: High cone voltages can cause the molecule to fragment in the ion source. Reduce the cone voltage to minimize this effect.
-
Sample Purity: If the sample is highly impure, the signal for this compound may be suppressed.
-
-
-
Question: My mass spectrum shows several unexpected ions. What are they?
-
Answer: In addition to impurities, other ions can be observed.
-
Adducts: It is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive mode, especially if glassware was not properly cleaned.
-
Solvent Adducts: Adducts with mobile phase components (e.g., acetonitrile, [M+ACN+H]⁺) can also occur.
-
-
C. Experimental Use Troubleshooting
-
Question: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
-
Answer: Inconsistent results are often related to compound handling and stability.
-
Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your stock solution (typically DMSO). When diluting into aqueous assay media, be mindful of its solubility limit to avoid precipitation. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) and consistent across all experiments.
-
Stability in Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in your specific assay medium should be evaluated.
-
Cell Culture Variability: Ensure consistent cell passage number, confluency, and media composition between experiments.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1).[2][3] By blocking the binding of LTB4 to BLT1, it inhibits downstream signaling pathways that lead to inflammatory responses, such as calcium mobilization, chemotaxis, and the release of pro-inflammatory mediators.[2]
-
-
Q2: How should I store this compound?
-
A2: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. In solution (e.g., in DMSO), it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
-
-
Q3: What are the potential off-target effects of this compound?
-
A3: While this compound is reported to be a selective LTB4 receptor antagonist, it has also been shown to inhibit 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells.[13] It is good practice to include appropriate controls in your experiments to account for potential off-target effects.
-
-
Q4: What are the expected impurities in this compound?
-
A4: Without a detailed synthesis route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of complex organic molecules can include unreacted starting materials, intermediates, reagents, and by-products from side reactions. For benzopyran derivatives, potential side reactions could involve incomplete cyclization or side-chain modifications.[10][14]
-
IV. Mandatory Visualizations
Caption: Leukotriene B4 (LTB4) Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for this compound Quality Control and Purity Analysis.
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. hplc.eu [hplc.eu]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. publications.anveshanaindia.com [publications.anveshanaindia.com]
Validation & Comparative
A Comparative Guide to the Efficacy of LTB4 Receptor Antagonists: SC-41930 vs. SC-50605
In the landscape of inflammatory disease research, the development of potent and selective leukotriene B4 (LTB4) receptor antagonists remains a critical area of focus. LTB4 is a powerful lipid mediator that plays a pivotal role in orchestrating inflammatory responses, primarily by attracting and activating neutrophils. This guide provides a detailed comparison of two such antagonists: SC-41930, a first-generation compound, and its successor, SC-50605, a second-generation analog. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative efficacy supported by experimental data.
Introduction to this compound and SC-50605
This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, was one of the pioneering, orally active LTB4 receptor antagonists.[1][2] Extensive structure-activity relationship (SAR) studies on this compound led to the development of SC-50605, 7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(4-thiazolyl)phenoxy]propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid.[2][3] SC-50605 was designed as an optimized analog with the aim of enhancing potency and efficacy.[3]
In Vitro Efficacy: A Quantitative Leap Forward
Biochemical and cellular assays reveal a significant enhancement in the potency of SC-50605 compared to its predecessor. Across key indicators of LTB4 receptor antagonism—receptor binding, chemotaxis, and degranulation—SC-50605 demonstrates a 7- to 16-fold increase in potency over this compound.[1]
| Assay Type | Compound | Potency Metric | Value | Fold Improvement (vs. This compound) |
| LTB4 Receptor Binding | This compound | - | - | 1x |
| SC-50605 | - | - | 7-16x | |
| Neutrophil Chemotaxis | This compound | pA2 | 6.35 | 1x |
| SC-50605 | - | - | 7-16x | |
| Neutrophil Degranulation | This compound | - | - | 1x |
| SC-50605 | - | - | 7-16x |
In Vivo Efficacy: Enhanced Potency and Duration of Action
The superior in vitro profile of SC-50605 translates to improved performance in animal models of inflammation.
LTB4-Induced Chemotaxis in Guinea Pig Dermis
In a well-established in vivo model, both compounds were evaluated for their ability to inhibit LTB4-induced neutrophil migration in the skin of guinea pigs. When administered orally, SC-50605 was found to be significantly more potent than this compound.[4]
| Compound | Administration | ED50 | Duration of Action |
| This compound | Oral | 1.7 mg/kg | 5.5 hours |
| SC-50605 | Oral | 0.10 mg/kg | 15 hours |
The data clearly indicates that SC-50605 not only requires a substantially lower dose to achieve a 50% effective dose but also exhibits a much longer duration of action, a critical parameter for therapeutic potential.[4]
Signaling Pathway and Experimental Workflow
The mechanism of action for both this compound and SC-50605 involves the competitive antagonism of the LTB4 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of LTB4, these compounds inhibit downstream signaling cascades that lead to neutrophil activation and recruitment.
Caption: LTB4 Receptor Signaling and Antagonist Action.
The general workflow for evaluating the efficacy of these compounds involves a series of in vitro and in vivo experiments.
Caption: Workflow for Efficacy Comparison.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and SC-50605.
LTB4 Receptor Binding Assay
-
Objective: To determine the affinity of the compounds for the LTB4 receptor.
-
Methodology:
-
Membrane Preparation: Neutrophils are isolated from human blood. The cells are then lysed, and the cell membranes, which contain the LTB4 receptors, are isolated by centrifugation.
-
Binding Reaction: A known concentration of radiolabeled LTB4 (e.g., [³H]LTB4) is incubated with the neutrophil membranes in the presence of varying concentrations of the test compound (this compound or SC-50605).
-
Separation: The receptor-bound radiolabeled LTB4 is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled LTB4 (IC50) is calculated.
-
Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of the compounds to inhibit LTB4-induced neutrophil migration.
-
Methodology:
-
Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh human or animal blood using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., a modified Boyden chamber) is used. The lower wells are filled with a solution containing LTB4 as the chemoattractant, with or without the test compound. The upper wells are separated from the lower wells by a microporous filter membrane.
-
Cell Migration: A suspension of isolated neutrophils is added to the upper wells. The chamber is then incubated at 37°C to allow the neutrophils to migrate through the filter pores towards the LTB4 in the lower wells.
-
Quantification of Migration: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the number of migrated cells in the presence and absence of the antagonist. The pA2 value, a measure of antagonist potency, can be calculated from dose-response curves.
-
Neutrophil Degranulation Assay
-
Objective: To measure the inhibition of LTB4-stimulated release of granular enzymes from neutrophils.
-
Methodology:
-
Neutrophil Preparation: Isolated neutrophils are pre-treated with cytochalasin B to enhance the degranulation response.
-
Stimulation: The neutrophils are then incubated with LTB4 in the presence or absence of different concentrations of this compound or SC-50605.
-
Enzyme Measurement: The degranulation process releases enzymes stored in the neutrophil granules, such as myeloperoxidase or β-glucuronidase. The amount of these enzymes released into the supernatant is quantified using a colorimetric enzyme assay.
-
Data Analysis: The percentage of inhibition of enzyme release by the test compound is calculated relative to the LTB4-only control.
-
In Vivo LTB4-Induced Chemotaxis in Guinea Pig Dermis
-
Objective: To evaluate the in vivo efficacy of orally administered compounds in inhibiting neutrophil infiltration.
-
Methodology:
-
Animal Dosing: Guinea pigs are orally dosed with either the vehicle or the test compound (this compound or SC-50605) at various concentrations.
-
LTB4 Injection: At a specified time after dosing, LTB4 is injected intradermally at multiple sites on the backs of the animals.
-
Tissue Collection: After a set period to allow for neutrophil infiltration, the animals are euthanized, and the skin at the injection sites is biopsied.
-
Myeloperoxidase (MPO) Assay: The skin biopsies are homogenized, and the activity of MPO, an enzyme abundant in neutrophils, is measured as an index of neutrophil infiltration.
-
Data Analysis: The oral ED50, the dose required to inhibit the LTB4-induced increase in MPO activity by 50%, is determined.
-
Conclusion
The development of SC-50605 represents a significant advancement over the first-generation LTB4 receptor antagonist, this compound. The available data consistently demonstrates that SC-50605 is a substantially more potent inhibitor of LTB4-mediated cellular responses in vitro. This enhanced potency is mirrored in vivo, where SC-50605 exhibits greater efficacy at a lower dose and a longer duration of action in a relevant model of inflammation. These findings underscore the successful optimization of the chemical scaffold, leading to a promising candidate for the treatment of inflammatory diseases where LTB4 is a key pathological driver, such as inflammatory bowel disease and psoriasis.[2][3] Further clinical evaluation would be necessary to fully ascertain the therapeutic potential of SC-50605 in human diseases.
References
- 1. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SC-50605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Second-generation leukotriene B4 receptor antagonists related to this compound: heterocyclic replacement of the methyl ketone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4-induced granulocyte trafficking in guinea pig dermis. Effect of second-generation leukotriene B4 receptor antagonists, SC-50605 and SC-51146 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LTB4 Receptor Antagonists: SC-41930 and LY255283
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent leukotriene B4 (LTB4) receptor antagonists, SC-41930 and LY255283. Both compounds are instrumental in studying the inflammatory cascade mediated by LTB4, a potent lipid chemoattractant. This document summarizes their performance based on available experimental data, outlines key experimental protocols for their evaluation, and visualizes their mechanisms of action.
At a Glance: Key Performance Indicators
The following table summarizes the quantitative data available for this compound and LY255283, offering a side-by-side comparison of their potency and activity in various assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Parameter | This compound | LY255283 | Reference(s) |
| Primary Target | Leukotriene B4 Receptor (LTB4R) | Leukotriene B4 Receptor 2 (BLT2) | [1][2][3] |
| IC50 (LTB4 Receptor Binding) | Not explicitly stated, but potent | ~100 nM (guinea pig lung membranes) | [2][4] |
| 87 nM (human PMN) | [2] | ||
| ~1 µM (human recombinant BLT2) | |||
| >10 µM (human recombinant BLT1) | |||
| Ki (12(S)-HETE Binding) | 480 nM (SCL-II cells) | Not Reported | |
| IC50 (f-Met-Leu-Phe-induced Superoxide (B77818) Production) | 4 µM (human PMN) | Not explicitly stated, but similar to this compound | [3] |
| IC50 (C5a-induced Superoxide Production) | ~12 µM (human PMN) | Not explicitly stated, but similar to this compound | [3] |
| IC50 (A23187-stimulated LTB4 Production) | 5.3 µM (human PMN) | Not Reported | |
| IC50 (LTB4 Production in HL-60 cells) | 2.1 µM | Not Reported | |
| IC50 (PGE2 Production in HL-60 cells) | 2.9 µM | Not Reported | |
| IC50 (Human Synovial Phospholipase A2) | 72 µM | Not Reported | |
| IC50 (5-HETE Production) | 8.5 µM (human PMN) | Not Reported | |
| IC50 (Leukotriene A4 Hydrolase) | 20 µM (rat peritoneal) | Not Reported | |
| ED50 (12(R)-HETE-induced Neutrophil Infiltration) | 13.5 mg/kg (intragastric, cavine dermis) | Not Reported |
Unraveling the Mechanism: Signaling Pathways
Both this compound and LY255283 exert their primary anti-inflammatory effects by antagonizing the actions of LTB4 at its receptors. LTB4 binding to its G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2, on immune cells like neutrophils triggers a cascade of intracellular signaling events. This leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all hallmarks of an inflammatory response. The diagram below illustrates this pathway and the points of intervention for each compound.
Caption: LTB4 Signaling Pathway and Antagonist Intervention.
Experimental Corner: Protocols for Evaluation
To rigorously compare this compound and LY255283, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key assays.
LTB4 Receptor Binding Assay
This assay determines the affinity of the compounds for the LTB4 receptors.
Principle: A radiolabeled LTB4 ([³H]LTB4) competes with the unlabeled test compound (this compound or LY255283) for binding to cell membranes expressing LTB4 receptors (e.g., from guinea pig lung or human neutrophils). The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a suitable source (e.g., guinea pig lung tissue or human polymorphonuclear neutrophils (PMNs)) through homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of [³H]LTB4 and varying concentrations of the test compound (this compound or LY255283). Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled LTB4 (non-specific binding).
-
Separation: After incubation, rapidly separate the membrane-bound radioactivity from the unbound ligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]LTB4 binding).
Neutrophil Chemotaxis Assay
This assay assesses the ability of the compounds to inhibit the migration of neutrophils towards an LTB4 gradient.
Principle: The Boyden chamber assay is a common method. Neutrophils are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. A chemoattractant (LTB4) is placed in the lower chamber. The test compound is added to the upper chamber with the cells to evaluate its inhibitory effect on migration.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.
-
Assay Setup: Place a solution containing LTB4 in the lower wells of a Boyden chamber plate.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or LY255283.
-
Migration: Add the treated neutrophil suspension to the upper chamber (the insert with the microporous membrane).
-
Incubation: Incubate the plate to allow for neutrophil migration towards the LTB4 in the lower chamber.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the control (LTB4 alone) and determine the IC50 value.
Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.
Superoxide Production Assay
This assay measures the inhibitory effect of the compounds on the production of reactive oxygen species (ROS) by neutrophils.
Principle: Neutrophils, when stimulated, undergo an "oxidative burst," producing superoxide anions (O₂⁻). This can be measured by the reduction of cytochrome c or by using fluorescent probes that react with superoxide.
Protocol (Cytochrome c Reduction Method):
-
Neutrophil Isolation: Isolate neutrophils as described previously.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or LY255283.
-
Assay Reaction: In a microplate, mix the treated neutrophils with cytochrome c.
-
Stimulation: Initiate the oxidative burst by adding a stimulant such as phorbol (B1677699) myristate acetate (B1210297) (PMA), N-formyl-methionyl-leucyl-phenylalanine (fMLP), or complement component C5a.
-
Measurement: Measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide leads to an increase in absorbance.
-
Data Analysis: Calculate the rate of superoxide production. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Concluding Remarks
Both this compound and LY255283 are valuable tools for investigating LTB4-mediated inflammation. While both act as LTB4 receptor antagonists, LY255283 shows selectivity for the BLT2 receptor, whereas this compound exhibits a broader profile, also affecting 12-HETE binding and LTB4 synthesis. The choice between these compounds will depend on the specific research question and the desired level of target selectivity. The experimental protocols provided herein offer a framework for their comparative evaluation in various cellular and physiological contexts.
References
SC-41930 as a Leukotriene B4 Antagonist: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SC-41930 with other notable Leukotriene B4 (LTB4) antagonists. The data presented is compiled from various preclinical studies to offer an objective overview of its performance, supported by experimental details.
Leukotriene B4 is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation.[1] Its effects are primarily mediated through two G-protein coupled receptors, BLT1 and BLT2.[1] Antagonism of these receptors is a key therapeutic strategy for a range of inflammatory diseases.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo potencies of this compound and other selected LTB4 antagonists.
In Vitro Activity of LTB4 Antagonists
| Compound | Assay | Species/Cell Type | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | LTB4-induced Superoxide Production | Human Neutrophils | 4,000 | - | [2] |
| LTB4-induced Superoxide Production | Human Neutrophils | ~12,000 (C5a stimulated) | - | [2] | |
| A23187-stimulated LTB4 Production | Human Neutrophils | 5,300 | - | [2] | |
| 12(S)-HETE Binding | Human Epidermal Cells (SCL-II) | - | 480 | [3] | |
| SC-50605 | LTB4 Receptor Binding, Chemotaxis, Degranulation | Not Specified | 7-16x more potent than this compound | - | [4] |
| CP-105,696 | [3H]LTB4 Binding (High-affinity) | Human Neutrophils | 8.42 ± 0.26 | - | [5] |
| [3H]LTB4 Binding (High-affinity) | Murine Spleen Membranes | 30.2 | 17.7 | [6] | |
| LTB4-mediated Chemotaxis | Human Neutrophils | 5.0 ± 2.0 | - | [5] | |
| LTB4-mediated Ca2+ Mobilization | Human Monocytes | 940 ± 70 | - | [5] | |
| BIIL 284 (Prodrug) | LTB4 Receptor Binding | Not Specified | - | 230 | [7] |
| BIIL 315 (Active Metabolite) | LTB4 Receptor Binding | Human Neutrophil Membranes | - | 1.9 | [7][8] |
| LTB4-induced Ca2+ Release | Human Neutrophils | 0.75 | - | [7][8] | |
| LTB4-induced Chemotaxis | Human Polymorphonuclear Leukocytes | 0.65 | - | [7] | |
| AM103 (FLAP Inhibitor) | FLAP Inhibition | Not Specified | 4.2 | - | [9] |
| LTB4 and CysLT Inhibition (ex vivo) | Rat Whole Blood | - | EC50 ~330 | [10] |
FLAP (5-Lipoxygenase-activating protein) inhibitors like AM103 act upstream in the leukotriene synthesis pathway, preventing the production of LTB4.
In Vivo Efficacy of LTB4 Antagonists
| Compound | Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference(s) |
| This compound | 12(R)-HETE-induced Neutrophil Infiltration | Guinea Pig | Inhibition of Infiltration | 13.5 | [11] |
| SC-50605 | LTB4-induced Intradermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | 0.10 | [4] |
| BIIL 284 | LTB4-induced Mouse Ear Inflammation | Mouse | Inhibition of Inflammation | 0.008 | [8] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | 0.03 | [8] | |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | 0.004 | [8] | |
| AM103 | Calcium Ionophore-induced LTB4 Production | Rat Lung | Inhibition of LTB4 Production | 0.8 | [10] |
| Calcium Ionophore-induced CysLT Production | Rat Lung | Inhibition of CysLT Production | 1 | [10] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used for validation, the following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for evaluating LTB4 antagonists.
Caption: LTB4 signaling pathway in neutrophils.
Caption: General workflow for LTB4 antagonist validation.
Experimental Protocols
Below are generalized protocols for key experiments used in the validation of LTB4 antagonists.
LTB4 Receptor Binding Assay
Objective: To determine the affinity of a compound for the LTB4 receptor (BLT1).
General Protocol:
-
Membrane Preparation: Isolate cell membranes from a source rich in BLT1 receptors, such as human neutrophils or a cell line overexpressing the receptor.
-
Incubation: Incubate the membranes with a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration that inhibits 50% of the specific binding is the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
Objective: To assess the ability of a compound to inhibit LTB4-induced neutrophil migration.
General Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.
-
Loading: Place the isolated neutrophils in the upper chamber and a solution containing LTB4 (the chemoattractant) in the lower chamber. The test compound is added to the upper chamber with the neutrophils.
-
Incubation: Incubate the chamber at 37°C to allow the neutrophils to migrate through the membrane towards the LTB4.
-
Quantification: After a set time, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, measuring an enzyme activity specific to neutrophils (e.g., myeloperoxidase), or using a fluorescent dye.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50).
In Vivo Model: LTB4-Induced Ear Inflammation
Objective: To evaluate the in vivo anti-inflammatory efficacy of an LTB4 antagonist.
General Protocol:
-
Animal Model: Use a suitable animal model, such as mice or guinea pigs.
-
Compound Administration: Administer the test compound (e.g., this compound) to the animals, typically via oral gavage, at various doses. A vehicle control group is also included.
-
Induction of Inflammation: After a predetermined time, induce an inflammatory response by topically applying LTB4 to the ear of the animal.
-
Assessment of Inflammation: After a specific duration, measure the inflammatory response. This is often done by measuring the increase in ear thickness (edema) with a caliper or by taking a biopsy to measure the infiltration of neutrophils (e.g., by measuring myeloperoxidase activity).
-
Data Analysis: Calculate the dose of the test compound that produces a 50% reduction in the inflammatory response (ED50) compared to the vehicle-treated group.
Discussion
This compound has been characterized as a leukotriene B4 receptor antagonist with demonstrated activity in both in vitro and in vivo models.[2][11][12] Notably, it has also been shown to inhibit the production of LTB4 and prostaglandin (B15479496) E2 in certain cell types and to antagonize the 12(S)-HETE receptor.[2][3] This suggests a broader mechanism of action compared to highly specific BLT1 antagonists.
In comparison to other LTB4 antagonists, such as CP-105,696 and the active metabolites of BIIL 284, the reported in vitro potencies of this compound in functional assays appear to be in the micromolar range, whereas compounds like BIIL 315 exhibit nanomolar potency.[2][5][7][8] A second-generation compound related to this compound, named SC-50605, was developed and showed significantly higher potency in LTB4 receptor binding and functional assays.[4][13]
The in vivo data for this compound demonstrates its anti-inflammatory effects in a guinea pig model.[11] Other antagonists, such as BIIL 284, have shown high potency in various in vivo models at very low oral doses.[8]
AM103 represents a different therapeutic approach by targeting FLAP, an upstream protein essential for leukotriene synthesis.[9][10] This results in the inhibition of both LTB4 and cysteinyl leukotrienes, which could offer a broader anti-inflammatory effect.
Conclusion
This compound is a validated LTB4 antagonist with a multifaceted mechanism of action that includes inhibition of inflammatory mediator production. While it demonstrates efficacy, other compounds such as BIIL 315 and CP-105,696, as well as the second-generation analog SC-50605, exhibit higher potency in specific in vitro and in vivo assays. The choice of an appropriate LTB4 antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this selection process.
References
- 1. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpras.com [ijpras.com]
- 13. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of SC-41930 and Other Leukotriene B4 (LTB4) Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potency of SC-41930, a selective Leukotriene B4 (LTB4) receptor antagonist, with other notable LTB4 inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from various in vitro and in vivo studies to facilitate an objective assessment of these compounds. The information is presented in a clear, structured format, including detailed experimental methodologies and a visual representation of the LTB4 signaling pathway.
LTB4 Inhibitor Potency: A Tabular Comparison
The following table summarizes the inhibitory potency of this compound and other LTB4 receptor antagonists. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are standard measures of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Assay Type | Species | Potency (IC50/Ki) | Reference(s) |
| This compound | [³H]LTB4 Binding | Human | Kᵢ: 480 nM | [1] |
| LTB4-induced Chemotaxis | Human | pA₂: 6.35 | ||
| LTB4-induced Degranulation | Human | - | ||
| CP-105,696 | [³H]LTB4 Binding | Human | IC₅₀: 8.42 nM | [2] |
| LTB4-induced Chemotaxis | Human | IC₅₀: 5.0 nM | [2] | |
| [³H]-LTB4 Binding to high affinity receptor | Murine | Kᵢ: 17.7 nM, IC₅₀: 30.2 nM | [3] | |
| ONO-4057 | [³H]LTB4 Binding | Human | Kᵢ: 3.7 nM | [4] |
| LTB4-induced Ca²⁺ rise | Human | IC₅₀: 0.7 µM | [4][5] | |
| LTB4-induced Chemotaxis | Human | IC₅₀: 0.9 µM | [4] | |
| LTB4-induced Degranulation | Human | IC₅₀: 1.6 µM | [4] | |
| BIIL 284 (Amelubant) | [³H]LTB4 Binding (as active metabolite BIIL 315) | Human | Kᵢ: 1.9 nM | [6][7] |
| LTB4-induced Ca²⁺ release (as active metabolite BIIL 315) | Human | IC₅₀: 0.75 nM | [6][7] | |
| LTB4-induced Chemotaxis (as active metabolite BIIL 315) | Human | IC₅₀: 0.65 nM | [7] | |
| LY255283 | [³H]LTB4 Binding | Guinea Pig | IC₅₀: ~100 nM | [8] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide. These protocols provide a foundational understanding of how the potency of LTB4 inhibitors is determined.
LTB4 Receptor Binding Assay
This assay is designed to measure the affinity of a compound for the LTB4 receptor.
-
Preparation of Cell Membranes: Neutrophils are isolated from human or animal blood. The cells are then lysed, and the cell membranes, which contain the LTB4 receptors, are isolated by centrifugation.
-
Competitive Binding: A known concentration of radiolabeled LTB4 (e.g., [³H]LTB4) is incubated with the prepared cell membranes.
-
Addition of Inhibitor: The test compound (e.g., this compound) is added at various concentrations to compete with the radiolabeled LTB4 for binding to the receptors.
-
Separation and Quantification: The membrane-bound radioactivity is separated from the unbound radioactivity by filtration. The amount of radioactivity on the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled LTB4 is determined and reported as the IC50 value. The Ki value can be calculated from the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.
-
Boyden Chamber Setup: A Boyden chamber or a similar multi-well migration plate is used. This apparatus consists of two compartments separated by a microporous membrane.
-
Loading of Components: The lower chamber is filled with a solution containing LTB4 as the chemoattractant. The isolated neutrophils and the test inhibitor at various concentrations are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 in the lower chamber.
-
Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method that measures cell number.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the number of migrated cells is determined as the IC50 value.
Neutrophil Degranulation Assay
This assay measures the ability of a compound to inhibit the release of granular contents from neutrophils upon stimulation with LTB4.
-
Neutrophil Preparation: Isolated neutrophils are pre-incubated with cytochalasin B, which enhances the degranulation response.
-
Inhibitor and Stimulant Addition: The cells are then incubated with the test inhibitor at various concentrations, followed by stimulation with LTB4.
-
Measurement of Enzyme Release: The degranulation process involves the release of enzymes such as lysozyme (B549824) or β-glucuronidase from the neutrophil granules into the surrounding medium. The activity of these enzymes in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme release by 50% is calculated as the IC50 value.
LTB4 Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway of LTB4 and the points at which LTB4 receptor antagonists exert their inhibitory effects.
Caption: LTB4 signaling pathway and mechanism of antagonist action.
This guide serves as a valuable resource for the scientific community, offering a clear and concise comparison of this compound and other LTB4 inhibitors. The provided data and protocols are intended to support further research and development in the field of inflammatory diseases.
References
- 1. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Inflammatory Cascade: A Comparative Guide to Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, orchestrating the recruitment and activation of leukocytes to sites of inflammation. Its effects are mediated through two G protein-coupled receptors, BLT1 and BLT2, making them attractive targets for therapeutic intervention in a host of inflammatory diseases. This guide provides a comparative overview of key LTB4 receptor antagonists, presenting their performance based on available experimental data to aid in research and development efforts.
The LTB4 Signaling Pathway: A Closer Look
Leukotriene B4 initiates a signaling cascade upon binding to its high-affinity receptor, BLT1, or its low-affinity receptor, BLT2.[1][2][3][4] This interaction activates intracellular G proteins, leading to the activation of downstream effector enzymes such as phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately culminates in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. The LTB4 signaling pathway is also known to involve the activation of the NF-κB and MAPK signaling pathways.
Comparative Performance of LTB4 Receptor Antagonists
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of several well-characterized LTB4 receptor antagonists. These values are critical for comparing the efficacy and selectivity of these compounds.
Table 1: BLT1 Receptor Antagonist Performance
| Compound | Ki (nM) for human BLT1 | IC50 (nM) for LTB4-induced Chemotaxis (human neutrophils) | IC50 (nM) for LTB4-induced Ca²⁺ Mobilization (human neutrophils) |
| BIIL 260 (active metabolite of BIIL 284) | 1.7[5] | - | 0.82[5] |
| BIIL 315 (active metabolite of BIIL 284) | 1.9[5] | - | 0.75[5] |
| CP-105,696 | - | 5.0[6][7] | 940 (monocytes)[7] |
| U-75302 | 159 (guinea pig lung)[8] | - | - |
| LY293111 (Etalocib) | 25[9][10] | 6.3[11] | 20[9][10] |
| ONO-4057 | 3.7[12] | 0.9[12] | 0.7 (µM)[12] |
Table 2: BLT2 Receptor Antagonist Performance
| Compound | Ki (nM) for human BLT2 | IC50 (nM) for BLT2-mediated function | Selectivity |
| U-75302 | Does not antagonize [3H]-LTB4 binding to human BLT2[1][8] | - | BLT1 selective |
| Compound 15b | 132[13] | 224 (chemotaxis in CHO-BLT2 cells)[13] | Selective for BLT2 over BLT1[13] |
Clinical Trial Outcomes
Several LTB4 receptor antagonists have advanced to clinical trials for various inflammatory conditions. The results have been mixed, highlighting the complexities of translating preclinical efficacy to clinical success.
Table 3: Summary of Key Clinical Trials
| Compound | Indication | Phase | Key Findings |
| Amelubant (BIIL 284) | Rheumatoid Arthritis | II | Showed only modest improvements in disease activity. No statistically significant differences were found between treatment and placebo groups for the primary endpoints.[3] |
| Amelubant (BIIL 284) | Cystic Fibrosis | II | The trial was terminated early due to a significant increase in pulmonary-related serious adverse events in adults receiving the drug.[14][15][16][17] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of LTB4 receptor antagonists. Below are representative methodologies for key in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the LTB4 receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the target receptor (BLT1 or BLT2) are prepared from cultured cells or tissues.[18][19][20][21][22]
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the unlabeled antagonist.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[20]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block the LTB4-induced migration of neutrophils, a key function in the inflammatory response.
Detailed Steps:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Loading: The lower compartment is filled with a solution containing LTB4 as the chemoattractant. The upper compartment is loaded with a suspension of neutrophils that have been pre-incubated with varying concentrations of the LTB4 receptor antagonist or a vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The results are expressed as the percentage of inhibition of chemotaxis compared to the vehicle control. The IC50 value is determined from the dose-response curve.[4][23][24][25]
In Vivo Models of Inflammation
The efficacy of LTB4 receptor antagonists is further evaluated in various animal models of inflammatory diseases. These models are crucial for understanding the therapeutic potential of these compounds in a physiological context.
Commonly Used Murine Models:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where the antagonist's ability to reduce swelling is measured.[26]
-
Collagen-Induced Arthritis: A model that mimics the pathology of rheumatoid arthritis, used to assess the effect of antagonists on joint inflammation and destruction.[3]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: A model for inflammatory bowel disease where antagonists are evaluated for their ability to reduce intestinal inflammation.[27][28]
-
Murine Tail Lymphedema Model: Used to study the role of LTB4 in lymphatic function and the potential of antagonists to resolve edema.[29]
-
Atherosclerosis Models (e.g., ApoE-/- mice): These models are used to investigate the role of LTB4 in the development of atherosclerotic plaques and the potential of antagonists to slow disease progression.[30]
The data and protocols presented in this guide offer a valuable resource for the comparative evaluation of leukotriene B4 receptor antagonists. A thorough understanding of their potency, selectivity, and performance in relevant biological systems is paramount for the development of novel anti-inflammatory therapeutics.
References
- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene receptor antagonists in children with cystic fibrosis lung disease : anti-inflammatory and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EMPIRE-CF STUDY: A PHASE 2 CLINICAL TRIAL OF LEUKOTRIENE A4 HYDROLASE INHIBITOR ACEBILUSTAT IN ADULT SUBJECTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. [Studies on the characteristics of leukotriene B4 receptor with radio-ligand binding assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. google.com [google.com]
- 25. Exosomes mediate LTB4 release during neutrophil chemotaxis | PLOS Biology [journals.plos.org]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Leukotriene B4 antagonism ameliorates experimental lymphedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
SC-41930: A Comparative Analysis of a Selective Leukotriene B4 Receptor Antagonist
For Immediate Release
This guide provides a detailed comparison of SC-41930, a selective antagonist of the Leukotriene B4 (LTB4) receptor, with its second-generation counterpart, SC-50605. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for inflammatory disease research.
Executive Summary
This compound is a potent and selective antagonist of the high-affinity Leukotriene B4 (LTB4) receptor (BLT1), a key mediator in inflammatory responses.[1][2] While exhibiting selectivity for the LTB4 receptor, this compound also demonstrates inhibitory activity at the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor.[3] Further development has led to the synthesis of SC-50605, a second-generation LTB4 receptor antagonist with significantly increased potency.[1][4][5] This document outlines the available data on the specificity and selectivity of this compound and compares its performance with SC-50605.
Data Presentation
Table 1: Comparative In Vitro and In Vivo Activity of this compound and SC-50605
| Compound | Target | Assay Type | Potency | Reference |
| This compound | LTB4 Receptor | LTB4 Receptor Binding | - | [1][5] |
| 12(S)-HETE Receptor | 12(S)-HETE Binding (SCL-II cells) | Ki = 480 nM | [3] | |
| LTB4-induced Chemotaxis | Guinea Pig Dermis (intragastric) | ED50 = 1.7 mg/kg | ||
| SC-50605 | LTB4 Receptor | LTB4 Receptor Binding | 7-16 times more potent than this compound | [1][5] |
| LTB4-induced Chemotaxis | Guinea Pig Dermis (intragastric) | ED50 = 0.10 mg/kg | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LTB4 signaling pathway antagonized by this compound and a typical workflow for assessing compound activity.
Experimental Protocols
Radioligand Binding Assay for LTB4 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound to the LTB4 receptor.
-
Membrane Preparation:
-
Isolate membranes from cells expressing the LTB4 receptor (e.g., human neutrophils or a recombinant cell line).
-
Homogenize cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]-LTB4 (radioligand), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, include wells with a high concentration of unlabeled LTB4.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-LTB4 binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay
This protocol outlines a common method for assessing the effect of a compound on neutrophil migration towards a chemoattractant.[6][7]
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
-
Chemotaxis Assay (Boyden Chamber):
-
Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Place a solution containing a chemoattractant (e.g., LTB4 or fMLP) in the lower chamber.[6]
-
Add the isolated neutrophils, pre-incubated with the test compound (e.g., this compound) or vehicle control, to the upper chamber.
-
Incubate the chamber to allow neutrophils to migrate through the pores towards the chemoattractant.
-
-
Quantification of Migration:
-
After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent or colorimetric assay that measures cell number.
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence of the test compound to the vehicle control.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.
-
Determine the IC50 or ED50 value for the inhibition of chemotaxis.
-
Conclusion
This compound is a well-characterized, selective LTB4 receptor antagonist that has served as a valuable tool in inflammation research. While it exhibits high affinity for the BLT1 receptor, its off-target activity on the 12(S)-HETE receptor should be considered when interpreting experimental results. The development of SC-50605 represents a significant advancement, offering substantially greater potency in antagonizing LTB4-mediated responses. The choice between these compounds will depend on the specific requirements of the research, with SC-50605 being a more suitable candidate for studies requiring high on-target potency. Further studies are warranted to fully characterize the broader selectivity profile of both compounds.
References
- 1. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SC-50605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Second-generation leukotriene B4 receptor antagonists related to this compound: heterocyclic replacement of the methyl ketone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Transcellular biosynthesis of leukotriene B4 orchestrates neutrophil swarming to fungi - PMC [pmc.ncbi.nlm.nih.gov]
SC-41930 Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory responses.[1][2][3][4][5] However, a comprehensive understanding of its cross-reactivity with other receptors and its off-target effects is crucial for accurate interpretation of experimental results and for the assessment of its therapeutic potential. This guide provides a comparative analysis of the binding affinity and inhibitory activity of this compound against its primary target and other biological molecules, supported by experimental data and detailed methodologies.
Comparative Binding Affinity and Inhibitory Activity
The following table summarizes the quantitative data on the interaction of this compound with various receptors and enzymes. This allows for a direct comparison of its potency at its intended target versus its activity at off-target sites.
| Target | Parameter | Value | Cell/System |
| Leukotriene B4 (LTB4) Receptor | K D | 0.2 µM (200 nM) | Human Neutrophils |
| 12-Hydroxyeicosatetraenoic Acid (12-HETE) Receptor | K i | 480 nM | Human Epidermal Cell Line (SCL-II) |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) Receptor | K D | 2 µM (2000 nM) | Human Neutrophils |
| Human Synovial Phospholipase A2 | IC 50 | 72 µM | Enzyme Assay |
| Rat Peritoneal Leukotriene A4 Hydrolase | IC 50 | 20 µM | Enzyme Assay |
| A23187-stimulated 5-HETE production (5-Lipoxygenase pathway) | IC 50 | 8.5 µM | Human Polymorphonuclear Neutrophils (PMN) |
| fMLP-stimulated Superoxide (B77818) Generation | IC 50 | 4 µM | Human Neutrophils |
| C5a-stimulated Superoxide Generation | IC 50 | ~12 µM | Human Neutrophils |
Analysis of Cross-Reactivity
This compound exhibits a notable cross-reactivity with the 12-HETE receptor , with a binding affinity (Ki of 480 nM) that is in a similar nanomolar range to its primary target, the LTB4 receptor (KD of 200 nM).[1] This suggests that at therapeutic concentrations, this compound may exert biological effects through the modulation of both LTB4 and 12-HETE signaling pathways.
The compound also interacts with the fMLP receptor , albeit with a 10-fold lower affinity (KD of 2 µM) compared to the LTB4 receptor.[1] This indicates a degree of selectivity for the LTB4 receptor over the fMLP receptor.
Beyond receptor binding, this compound demonstrates inhibitory activity against enzymes involved in the inflammatory cascade, such as phospholipase A2 and leukotriene A4 hydrolase .[3] However, the concentrations required for this inhibition (IC50 values of 72 µM and 20 µM, respectively) are significantly higher than those needed for LTB4 receptor antagonism, suggesting these are likely off-target effects observed at supra-pharmacological doses.
Furthermore, this compound inhibits superoxide generation in neutrophils stimulated by fMLP and C5a.[3] The IC50 values for this inhibition are in the low micromolar range, indicating that the compound can interfere with downstream signaling pathways activated by these chemoattractants. This "post-receptor" effect may contribute to its overall anti-inflammatory profile.
Signaling Pathway and Cross-Reactivity Diagram
The following diagram illustrates the primary target and known cross-reactivities of this compound.
Caption: Binding profile of this compound.
Experimental Methodologies
Below are detailed descriptions of the key experimental protocols used to determine the cross-reactivity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (KD or Ki) of this compound for the LTB4, 12-HETE, and fMLP receptors.
General Protocol:
-
Cell Preparation: Human neutrophils or other appropriate cell lines expressing the target receptor are isolated and prepared. For instance, human polymorphonuclear leukocytes (PMNs) are purified from whole blood.
-
Radioligand: A radiolabeled ligand specific for the receptor of interest (e.g., [3H]LTB4, [3H]12-HETE, or [3H]fMLP) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cells in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki or KD is then calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Objective: To determine the concentration of this compound that inhibits 50% of the activity (IC50) of enzymes like phospholipase A2 and leukotriene A4 hydrolase.
General Protocol for Phospholipase A2 (PLA2) Assay:
-
Enzyme Source: Purified human synovial PLA2 or other relevant sources of the enzyme are used.
-
Substrate: A suitable substrate for PLA2, often a radiolabeled or fluorescently tagged phospholipid, is prepared in an appropriate buffer.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate.
-
Reaction: The enzymatic reaction is allowed to proceed for a specific time at an optimal temperature and pH.
-
Termination: The reaction is stopped, for example, by the addition of a quenching solution.
-
Product Quantification: The amount of product formed (e.g., released fatty acid) is quantified using methods such as scintillation counting or fluorescence measurement.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.
General Protocol for Leukotriene A4 (LTA4) Hydrolase Assay:
-
Enzyme Source: Recombinant or purified LTA4 hydrolase is used.
-
Substrate: The natural substrate, LTA4, is used.
-
Inhibition Assay: The enzyme is incubated with different concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of LTA4.
-
Product Measurement: The formation of the product, LTB4, is measured using techniques such as ELISA or HPLC.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cellular Functional Assays (Superoxide Production)
Objective: To assess the inhibitory effect of this compound on neutrophil superoxide production stimulated by fMLP or C5a.
Protocol using Cytochrome c Reduction:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh blood.
-
Cell Stimulation: Neutrophils are pre-incubated with various concentrations of this compound.
-
Activator Addition: The cells are then stimulated with a known concentration of fMLP or C5a in the presence of cytochrome c.
-
Measurement: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as a change in absorbance at a specific wavelength (e.g., 550 nm).
-
Data Analysis: The IC50 value is determined from the concentration-response curve of this compound's inhibition of superoxide production.
Conclusion
This compound is a potent LTB4 receptor antagonist with significant cross-reactivity for the 12-HETE receptor. Its interactions with the fMLP receptor and its inhibitory effects on inflammatory enzymes and cellular functions like superoxide production occur at higher concentrations, suggesting they are off-target effects. Researchers using this compound should be aware of these cross-reactivities to accurately interpret their findings and to consider the potential for multifaceted biological effects beyond simple LTB4 receptor blockade. This guide provides a foundational understanding of the selectivity profile of this compound, enabling more informed experimental design and data interpretation in the fields of inflammation research and drug development.
References
- 1. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
Evaluating the Therapeutic Potential of SC-41930: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leukotriene B4 (LTB4) receptor antagonist SC-41930 with its next-generation analogs and alternative therapeutic strategies. This document summarizes preclinical data, details key experimental methodologies, and visualizes relevant biological pathways to support further investigation into LTB4-targeted therapies for inflammatory diseases.
Introduction
This compound is a selective, orally active antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the inflammatory cascade, primarily by inducing the chemotaxis, adhesion, and activation of neutrophils and other leukocytes. By blocking the LTB4 receptor, this compound has been investigated for its therapeutic potential in a range of inflammatory conditions, including psoriasis and ulcerative colitis. This guide provides a comparative analysis of this compound with its more potent successors, SC-50605 and SC-53228, as well as with inhibitors of the 5-lipoxygenase (5-LO) pathway, Zileuton and MK-886, which represent an alternative strategy to mitigate LTB4-mediated inflammation.
Mechanism of Action: LTB4 Receptor Antagonism vs. 5-Lipoxygenase Inhibition
The therapeutic strategies discussed herein primarily target the LTB4 signaling pathway, albeit at different points. This compound and its analogs directly compete with LTB4 for binding to its cell surface receptors, BLT1 and BLT2. In contrast, 5-lipoxygenase inhibitors prevent the synthesis of LTB4 from arachidonic acid.
LTB4 Receptor Antagonism
This compound, SC-50605, and SC-53228 are competitive antagonists of the high-affinity LTB4 receptor, BLT1, which is predominantly expressed on leukocytes.[2] By blocking this receptor, these compounds inhibit the downstream signaling events that lead to neutrophil chemotaxis, degranulation, and superoxide (B77818) production.[3][4]
5-Lipoxygenase Inhibition
Zileuton and MK-886 inhibit the 5-lipoxygenase enzyme, which is a key step in the biosynthesis of all leukotrienes, including LTB4. MK-886 specifically targets the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LO activity. By preventing the production of LTB4, these agents effectively reduce the downstream inflammatory signaling.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its comparators. Direct head-to-head clinical trial data for this compound is not publicly available, limiting a direct comparison of clinical efficacy.
In Vitro Potency
| Compound | Target | Assay | Species | IC50 / Ki | Reference |
| This compound | LTB4 Receptor | LTB4-primed neutrophil membrane depolarization | Human | - | [3] |
| SC-53228 | LTB4 Receptor | LTB4-primed neutrophil membrane depolarization | Human | 34 nM | [3] |
| Zileuton | 5-Lipoxygenase | LTB4 synthesis in whole blood | Human | 2.6 µM | [5] |
| MK-886 | FLAP | Leukotriene biosynthesis in intact leukocytes | Human | 3 nM | [6] |
Note: A direct IC50 or Ki value for this compound from a comparable in vitro assay was not identified in the reviewed literature. However, SC-50605, a closely related analog, was reported to be 7-16 times more potent than this compound in LTB4 receptor binding, chemotaxis, and degranulation assays.[4][7]
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Endpoint | Route of Administration | ED50 | Reference |
| This compound | LTB4-induced neutrophil chemotaxis in guinea pig | Inhibition of myeloperoxidase (MPO) activity | Oral | 1.7 mg/kg | [8][9] |
| SC-50605 | LTB4-induced neutrophil chemotaxis in guinea pig | Inhibition of myeloperoxidase (MPO) activity | Oral | 0.10 mg/kg | [7][9] |
| SC-53228 | LTB4-induced neutrophil chemotaxis in guinea pig | Inhibition of myeloperoxidase (MPO) activity | Intragastric | 0.07 mg/kg | [8] |
| This compound | Acetic acid-induced colitis in guinea pig | Reduction in inflammation | Oral | 20 mg/kg | |
| Zileuton | Trinitrobenzene sulfonic acid-induced colitis in rats | Reduction of colonic LTB4 and MPO activity | Oral | 50 mg/kg (twice daily) | [10] |
Experimental Protocols
Detailed methodologies for key assays are crucial for the replication and validation of experimental findings. Below are summaries of protocols relevant to the evaluation of LTB4 receptor antagonists and 5-lipoxygenase inhibitors.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant, such as LTB4.
Protocol Summary:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood using density gradient centrifugation.[11]
-
Chamber Assembly: A Boyden chamber is assembled with a microporous membrane separating the upper and lower wells.[12]
-
Chemoattractant Addition: A solution containing a chemoattractant (e.g., LTB4) is added to the lower chamber.
-
Cell Seeding: A suspension of isolated neutrophils, pre-incubated with or without the test compound (e.g., this compound), is added to the upper chamber.[13]
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for neutrophil migration through the pores of the membrane towards the chemoattractant.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.[14]
Neutrophil Degranulation Assay
This assay measures the release of granular contents, such as myeloperoxidase (MPO), from neutrophils upon stimulation.
Protocol Summary:
-
Neutrophil Isolation: Neutrophils are isolated as described in the chemotaxis assay.
-
Cell Stimulation: Neutrophils are incubated with a stimulating agent (e.g., LTB4) in the presence or absence of the test compound.
-
Centrifugation: The cell suspension is centrifuged to pellet the neutrophils.
-
Supernatant Analysis: The supernatant is collected and assayed for the presence of granule contents. For MPO, its enzymatic activity can be measured spectrophotometrically using a substrate that produces a colored product upon oxidation.[15]
Acetic Acid-Induced Colitis Model
This is a widely used animal model to study ulcerative colitis and evaluate the efficacy of anti-inflammatory agents.
Protocol Summary:
-
Animal Preparation: Rodents (rats or guinea pigs) are fasted overnight.
-
Induction of Colitis: A dilute solution of acetic acid is administered intra-rectally to induce localized inflammation of the colon.[11][12]
-
Treatment: The test compound (e.g., this compound) is administered orally or via another relevant route before or after the induction of colitis.
-
Evaluation: After a set period, the animals are euthanized, and the colons are excised. The severity of colitis is assessed by macroscopic scoring (e.g., ulceration, thickening) and histological examination.[16] Myeloperoxidase (MPO) activity in the colonic tissue is also measured as a biochemical marker of neutrophil infiltration and inflammation.[8][17]
Clinical Development and Therapeutic Outlook
While this compound showed promise in preclinical models, its clinical development for psoriasis and ulcerative colitis appears to have been discontinued, and there is a lack of published clinical trial data. This may be due to the superior potency of its second-generation successors, SC-50605 and SC-53228.[3][7]
Of the alternatives discussed, Zileuton (Zyflo) is approved for the treatment of asthma but its development for ulcerative colitis was halted as it showed no significant advantage over existing therapies. Clinical trials of MK-886 in psoriasis did not demonstrate clinical efficacy despite evidence of systemic leukotriene inhibition.
The landscape of treatment for psoriasis and ulcerative colitis has evolved significantly with the advent of biologic therapies targeting specific cytokines like TNF-α, IL-17, and IL-23.[18] These agents have demonstrated high efficacy in many patients. The therapeutic potential of LTB4 pathway inhibitors would need to be considered in the context of these established and effective treatments.
Conclusion
This compound is a valuable research tool for investigating the role of the LTB4 pathway in inflammation. Preclinical data demonstrates its ability to inhibit neutrophil function and reduce inflammation in animal models. However, the lack of available clinical trial data for this compound makes a direct comparison of its therapeutic potential with currently approved drugs challenging. The development of more potent second-generation LTB4 receptor antagonists and the emergence of highly effective biologic therapies have shifted the focus of drug development for inflammatory diseases like psoriasis and ulcerative colitis. Future research into LTB4-targeted therapies may need to focus on specific patient populations or combination therapies to find a niche in the current treatment paradigm.
References
- 1. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory effects of second-generation leukotriene B4 receptor antagonist, SC-53228: impact upon leukotriene B4- and 12(R)-HETE-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC-50605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. nwlifescience.com [nwlifescience.com]
- 9. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. login.medscape.com [login.medscape.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Subcutaneous golimumab induces clinical response and remission in patients with moderate-to-severe ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-41930: A Comparative Guide for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SC-41930 with other anti-inflammatory agents, supported by experimental data. This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory responses.[1] Its efficacy has been demonstrated in various preclinical models of inflammation. This document aims to contextualize the performance of this compound against other LTB4 receptor antagonists and traditional non-steroidal anti-inflammatory drugs (NSAIDs) that act via cyclooxygenase (COX) inhibition.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo activities of this compound and selected comparator compounds. This data facilitates a direct comparison of their potency and selectivity.
Table 1: In Vitro Activity of LTB4 Receptor Antagonists
| Compound | Target(s) | Assay | Species | IC50 / Ki | Reference |
| This compound | LTB4 Receptor, 12(S)-HETE Binding | LTB4 Receptor Binding | Human Neutrophils | Ki: ~480 nM | [2] |
| 12(S)-HETE Binding | Human Epidermal Cells | Ki: 480 nM | [2] | ||
| Phospholipase A2 | Enzyme Activity | Human Synovial | IC50: 72 µM | ||
| LTA4 Hydrolase | Enzyme Activity | Rat Peritoneal | IC50: 20 µM | ||
| LY255283 | BLT2 Receptor (selective) | Receptor Binding | Human Recombinant | IC50: ~1 µM (BLT2), >10 µM (BLT1) | [3] |
| LTB4 Production | A23187-stimulated | Human PMNs & Monocytes | IC50: 100 nM | [4][5] | |
| CP-105696 | LTB4 Receptor | Receptor Binding (High Affinity) | Human Neutrophils | IC50: 8.42 nM | [6][7] |
| LTB4-mediated Chemotaxis | Human Neutrophils | IC50: 5.0 nM | [6][8] | ||
| LTB4-mediated Ca2+ Mobilization | Human Monocytes | IC50: 940 nM | [6][8] | ||
| BIIL 284 (active metabolite BIIL 260) | LTB4 Receptor | Receptor Binding | Human Neutrophils | Ki: 1.7 nM | [9] |
| LTB4-induced Ca2+ Release | Human Neutrophils | IC50: 0.82 nM | [9] | ||
| LTB4-induced Chemotaxis | Human PMNs | IC50: 0.65 nM | [10] | ||
| SC-50605 | LTB4 Receptor | Receptor Binding, Chemotaxis, Degranulation | 7-16 times more potent than this compound |
Table 2: In Vivo Activity of LTB4 Receptor Antagonists
| Compound | Model | Species | Endpoint | ED50 | Reference |
| This compound | 12(R)-HETE-induced Neutrophil Infiltration | Guinea Pig | Myeloperoxidase Levels | 13.5 mg/kg (intragastric) | [11] |
| CP-105696 | LTB4-induced Neutrophil & Eosinophil Infiltration | Guinea Pig | Cell Infiltration | 0.3 mg/kg (oral) | [7] |
| Arachidonic Acid-induced Infiltration | Guinea Pig | Cell Infiltration | 0.3 mg/kg (oral) | [7] | |
| BIIL 284 | LTB4-induced Ear Inflammation | Mouse | Edema | 0.008 mg/kg (p.o.) | [9][10] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Neutrophil Infiltration | 0.03 mg/kg (p.o.) | [9] | |
| LTB4-induced Neutropenia | Monkey | Neutrophil Count | 0.004 mg/kg (p.o.) | [9] |
Table 3: In Vitro Activity of COX Inhibitors
| Compound | Target(s) | Assay | IC50 | Reference |
| Ibuprofen | COX-1 / COX-2 | Enzyme Activity | 2.9 µM / 1.1 µM | |
| Human Monocytes | 12 µM / 80 µM | [12] | ||
| Naproxen (B1676952) | COX-1 / COX-2 | Cell-based Assay | 8.72 µM / 5.15 µM | [13] |
| Enzyme Activity | 340 nM / 180 nM | [14] | ||
| Human Whole Blood (ex vivo) | 35.48 µM / 64.62 µM | [15] | ||
| Celecoxib | COX-1 / COX-2 | Enzyme Activity | 15 µM / 0.04 µM | |
| Sf9 Cells | 40 nM (COX-2) | |||
| Human Whole Blood | COX-1/COX-2 ratio: 7.6 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process, the following diagrams are provided in DOT language.
Caption: LTB4 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Assays
1. LTB4 Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds to the LTB4 receptor.
-
Materials:
-
Human peripheral neutrophils isolated from healthy donors.
-
[3H]-LTB4 (radioligand).
-
Test compounds (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in binding buffer to a concentration of 1-5 x 10^6 cells/mL.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a fixed concentration of [3H]-LTB4 to each well.
-
Initiate the binding reaction by adding the neutrophil suspension to each well.
-
Incubate at 4°C for 30-60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled LTB4.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 or Ki value of the test compound by non-linear regression analysis.
-
2. Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of a test compound to inhibit neutrophil migration towards a chemoattractant.[16][17][18][19][20]
-
Materials:
-
Isolated human peripheral blood neutrophils.
-
Chemoattractant (e.g., LTB4, IL-8).
-
Test compounds.
-
Boyden chamber or similar chemotaxis system with a microporous membrane (e.g., 5 µm pore size).
-
Culture medium (e.g., DMEM).
-
-
Protocol:
-
Isolate neutrophils as described above and resuspend in culture medium.
-
Place the chemoattractant and the test compound in the lower chamber of the Boyden chamber.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Quantify the migrated cells by microscopy or by measuring cellular ATP levels in the lower chamber.
-
Calculate the percentage inhibition of chemotaxis by the test compound compared to the vehicle control.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory effect of a test compound in an acute model of inflammation.[21][22][23][24][25]
-
Materials:
-
Rodents (rats or mice).
-
Carrageenan solution (e.g., 1% in saline).
-
Test compound administered via a suitable route (e.g., oral gavage).
-
Plethysmometer or calipers to measure paw volume/thickness.
-
-
Protocol:
-
Administer the test compound or vehicle to the animals at a predetermined time before carrageenan injection.
-
Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the increase in paw volume (edema) for each animal.
-
Determine the percentage inhibition of edema by the test compound compared to the vehicle-treated group.
-
This guide provides a foundational understanding of this compound in the context of other anti-inflammatory agents. The provided data and protocols are intended to support further research and development in this field.
References
- 1. Effect of this compound, a potent selective leukotriene B4 receptor antagonist, in the guinea pig model of middle ear inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a leukotriene B4 receptor antagonist, inhibits 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY 255283 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 4. LY255283 | Leukotriene Receptor | TargetMol [targetmol.com]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. This compound inhibits neutrophil infiltration of the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. criver.com [criver.com]
- 18. criver.com [criver.com]
- 19. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 25. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Handling of SC-41930: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of SC-41930, a chemical compound supplied by Santa Cruz Biotechnology. While a specific Safety Data Sheet (SDS) for this compound was not located, this document outlines general safety protocols based on information for other chemical products from the same supplier and standard laboratory safety practices.
It is critical to obtain and review the official Safety Data Sheet for this compound from the manufacturer before any handling, storage, or disposal of this compound. The information presented here should be considered as a preliminary guide to be supplemented by the specific details in the SDS.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling chemical compounds in a laboratory setting. These recommendations are based on general safety data sheets for chemicals from Santa Cruz Biotechnology.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Skin | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are recommended. |
| Protective Clothing | A lab coat or other protective clothing should be worn. | |
| Respiratory | NIOSH/MSHA Approved Respirator | Recommended if exposure limits are exceeded or if irritation is experienced. |
Operational Workflow for Safe Handling
A systematic approach is crucial for minimizing risks associated with chemical handling. The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
First Aid and Emergency Procedures
In the event of exposure to a chemical agent, immediate and appropriate first aid is crucial. The following are general first aid measures. Refer to the specific SDS for this compound for detailed instructions.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Skin Contact | Wash skin with soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Clean mouth with water. Do not induce vomiting. |
For any exposure, it is advisable to consult a physician and provide them with the chemical's Safety Data Sheet.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. The general procedure for disposing of chemical waste, in the absence of a specific protocol for this compound, is as follows:
-
Segregation : Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.
-
Containment : Place waste in a clearly labeled, sealed, and appropriate container.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Protocol: Safe Handling of a Research Chemical with an Unavailable SDS
In situations where a specific SDS is not immediately available, the following precautionary protocol should be implemented to ensure a high level of safety.
Objective: To safely handle a research chemical (this compound) for experimental use while minimizing exposure risk.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Personal Protective Equipment (as outlined in the table above)
-
Chemical fume hood
-
Labeled waste containers
Procedure:
-
Pre-Handling Assessment :
-
Attempt to contact the supplier (Santa Cruz Biotechnology) to request the SDS for this compound.
-
Treat the compound as if it were highly toxic and hazardous.
-
-
Engineering Controls :
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
-
Personal Protective Equipment :
-
Don all recommended PPE before entering the designated handling area.
-
-
Handling :
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid creating dust or aerosols.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
-
Spill Response :
-
In case of a spill, evacuate the immediate area.
-
If safe to do so, absorb the spill with an inert material and place it in a sealed container for disposal.
-
Ventilate the area.
-
-
Decontamination and Waste Disposal :
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials, including PPE, in a labeled hazardous waste container.
-
-
Documentation :
-
Maintain a detailed record of the handling procedure, including the date, quantity used, and any observations.
-
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling new or uncharacterized chemical compounds, fostering a secure and responsible research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
